Triethylene glycol dimethacrylate
Description
Overview of TEGDMA as a Chemical Compound in Academic Contexts
Triethylene glycol dimethacrylate, or TEGDMA, is a significant chemical compound that is the subject of extensive academic inquiry, particularly within the realms of polymer chemistry and biomaterials. This low-viscosity, hydrophilic monomer is distinguished by its two terminal methacrylate (B99206) groups, which allow it to polymerize and form a rigid, cross-linked polymer network. chemicalbook.comchemicalbook.com This fundamental characteristic underpins its broad utility in numerous applications. chemicalbook.comchemicalbook.com
Chemically, TEGDMA's structure features a flexible triethylene glycol chain that links the two methacrylate ends. chemicalbook.comchemicalbook.com The ethylene (B1197577) glycol units lend the molecule its hydrophilic nature and flexibility, while the methacrylate groups are key to its polymerization reactivity. chemicalbook.comchemicalbook.com This distinct combination of traits has made TEGDMA a focal point of academic research, with studies concentrating on its polymerization kinetics, the mechanical and physical properties of the polymers it forms, and its compatibility with other materials. acs.orgresearchgate.netnist.gov
Moreover, TEGDMA often serves as a standard cross-linking agent in studies designed to unravel the structure-property relationships of polymer networks. chemicalbook.comnih.gov Its well-defined chemical structure and ready availability have established it as a benchmark for comparing the effects of different monomers on the final characteristics of polymeric materials. chemicalbook.comnih.gov
Table 1: Chemical and Physical Properties of TEGDMA
| Property | Value |
| Chemical Formula | C14H22O6 nih.gov |
| Molar Mass | 286.32 g/mol nih.govarkema.com |
| Appearance | Colorless liquid arkema.comadakem.com |
| Density | 1.092 g/mL at 25 °C chemicalbook.comchemicalbook.com |
| Boiling Point | 170-172 °C at 5 mmHg chemicalbook.comchemicalbook.com |
| Refractive Index | n20/D 1.461 chemicalbook.comchemicalbook.com |
Historical Perspectives on TEGDMA Research and Development
The story of TEGDMA is closely intertwined with the evolution of polymer chemistry and the quest for improved dental materials in the mid-twentieth century. Following the groundbreaking invention of Bis-GMA (bisphenol A-glycidyl methacrylate) by Dr. Ray L. Bowen, the dental field recognized the need for a monomer with low viscosity to enhance the handling of dental composites. 3m.commerckmillipore.com
TEGDMA quickly became a leading candidate for this role because of its effectiveness as a reactive diluent, which successfully reduced the high viscosity of Bis-GMA-based resins. 3m.commerckmillipore.com The initial research during the 1960s and 1970s was centered on assessing how TEGDMA affected the mechanical properties and polymerization shrinkage of these dental materials. These foundational studies solidified TEGDMA's crucial role in managing the consistency and curability of dental composites.
Early investigations revealed that while TEGDMA was advantageous for reducing viscosity, it also had a notable impact on other material properties. For example, it was discovered that higher concentrations of TEGDMA led to increased polymerization shrinkage, a critical factor for the durability of dental restorations. nih.govmdpi.com This finding spurred a wealth of research aimed at optimizing the Bis-GMA/TEGDMA ratio to strike a balance between ease of handling and clinical performance. acs.orgnist.gov
Over the years, the scope of TEGDMA research has broadened. While its application in dental composites is still a primary focus, its use has expanded into other areas of materials science. The historical research laid the essential groundwork for understanding its polymerization behavior, biocompatibility, and degradation patterns, which continues to inform modern studies.
Current Research Landscape and Emerging Trends for TEGDMA
The current research on TEGDMA is dynamic and diverse, reaching far beyond its conventional use in dentistry. While the enhancement of dental composites continues to be a major research avenue, several new trends are shaping the future of TEGDMA studies. nih.govmdpi.com
A key trend is the creation of innovative dental materials designed to have reduced polymerization shrinkage and stress. merckmillipore.com Researchers are investigating the integration of TEGDMA into novel monomer systems and pairing it with various types of fillers to address these challenges. nih.gov This includes exploring alternative co-monomers and leveraging nanotechnology to develop nanocomposites with superior properties. nih.govnih.gov
Another significant area of focus is the biocompatibility and potential biological interactions of TEGDMA. researchgate.netnih.govchemicalbook.com A growing body of research is examining the leaching of TEGDMA from polymer networks and its possible effects on biological systems. researchgate.netnih.govchemicalbook.comnih.gov This line of inquiry is vital for the development of safer and more biocompatible materials for clinical use. nih.govmdpi.com
Beyond the dental field, TEGDMA is being explored for a variety of new applications. chemicalbook.com These include its use in the fabrication of hydrogels for tissue engineering and in drug delivery systems. chemicalbook.com Its capacity to form cross-linked networks makes it a suitable component for creating scaffolds that can support cell growth and facilitate the controlled release of therapeutic agents. Additionally, TEGDMA is being utilized in the field of 3D printing and additive manufacturing, where its rapid polymerization is a significant advantage. chemicalbook.com
Research is also focused on modifying the chemical structure of TEGDMA to synthesize new monomers with customized properties. By altering the molecular backbone or functional groups, scientists are working to create materials with enhanced mechanical strength, reduced water absorption, and improved biocompatibility. These endeavors are expanding the possibilities for methacrylate-based polymers.
Table 2: Key Research Areas and Findings for TEGDMA
| Research Area | Key Findings and Focus |
| Dental Composites | Optimizing Bis-GMA/TEGDMA ratios to minimize polymerization shrinkage and enhance mechanical properties. acs.orgnist.govnih.govnih.gov |
| Biocompatibility | Investigating TEGDMA elution, cytotoxicity, and its effects on oral tissues. researchgate.netnih.govchemicalbook.comnih.govusp.br |
| Hydrogels | Developing TEGDMA-based hydrogels for tissue engineering and controlled drug release. chemicalbook.com |
| 3D Printing | Utilizing TEGDMA in photopolymerizable resins for additive manufacturing due to its rapid curing speed. chemicalbook.com |
| Monomer Synthesis | Chemically modifying the TEGDMA structure to create new monomers with improved properties. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6/c1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4/h1,3,5-10H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSSEYVMGDIFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-31-9 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3029607 | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Aldrich MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
155 °C @ 0.13 kPa | |
| Record name | TRIETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
> 10% in acetone, > 10% in ethanol, > 10% in ether, > 10% in petroleum ether | |
| Record name | TRIETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.072 at 25 °C | |
| Record name | TRIETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00094 [mmHg] | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1255 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
109-16-0 | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tedma | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethylene glycol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-ethylenedioxydiethyl dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLENE GLYCOLDIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14I47YJ5EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5388 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis and Polymerization Research of Triethylene Glycol Dimethacrylate
Advanced Synthesis Methodologies for TEGDMA
The production of high-purity TEGDMA is crucial for its application in fields requiring biocompatibility and specific mechanical properties. Research has focused on optimizing synthesis and purification methods to increase yield and reduce impurities.
Esterification Reactions and Catalytic Systems
TEGDMA is commercially synthesized through the esterification of triethylene glycol with methacrylic acid. sfdchem.com This reaction involves the condensation of two equivalents of methacrylic acid with one equivalent of triethylene glycol. chemicalbook.com
The reaction is typically carried out in the presence of a solvent, such as toluene, which aids in the removal of water through azeotropic distillation. patsnap.comgoogle.com Key to the process is the use of a catalytic system and a polymerization inhibitor.
Catalytic Systems : Acid catalysts are employed to accelerate the esterification reaction. Commonly used catalysts include p-toluenesulfonic acid and phosphoric acid. patsnap.comgoogle.com The concentration of the catalyst is a critical parameter, with typical ranges being 1.2% to 4.2% of the total mass of the primary reactants. patsnap.comgoogle.com Some processes also utilize tertiary amines as catalysts. sfdchem.com
Polymerization Inhibitors : To prevent the premature polymerization of the methacrylate (B99206) groups under reaction temperatures, an inhibitor is added. Phenothiazine is a frequently used inhibitor in this process, typically at a concentration of 0.3% to 0.5% of the reactant mass. patsnap.comgoogle.com
Table 1: Typical Reactants and Conditions for TEGDMA Synthesis via Esterification Explore the table to see the components and parameters involved in the synthesis process.
| Component/Parameter | Description | Typical Reagents/Values | Reference |
|---|---|---|---|
| Primary Alcohol | The glycol backbone of the monomer. | Triethylene Glycol | patsnap.comgoogle.com |
| Carboxylic Acid | Provides the methacrylate functional groups. | Methacrylic Acid | patsnap.comgoogle.com |
| Catalyst | Accelerates the esterification reaction. | p-Toluenesulfonic Acid, Phosphoric Acid | google.com |
| Solvent | Aids in water removal via azeotropic distillation. | Toluene | patsnap.comgoogle.com |
| Polymerization Inhibitor | Prevents premature polymerization during synthesis. | Phenothiazine | patsnap.comgoogle.com |
| Reaction Pressure | Controlled vacuum to enhance reaction efficiency. | -0.04 to -0.08 MPa | google.com |
Purification Techniques for High-Purity TEGDMA
After the esterification reaction is complete, a multi-step purification process is necessary to remove the catalyst, solvent, unreacted starting materials, and byproducts.
The first step typically involves neutralizing the acidic catalyst. The reaction mixture is transferred to a washing container where an alkali solution is added to adjust the pH to a neutral range of 7-8. google.com After neutralization, the mixture is allowed to stand, leading to the separation of an aqueous layer containing salts and other water-soluble impurities, which is then discharged. google.com
The final and most critical purification step is distillation. The organic layer is transferred to a distillation container, where another polymerization inhibitor may be added to ensure stability. google.com The solvent (e.g., toluene) is removed via vacuum distillation. google.com This process is highly effective at separating the high-boiling TEGDMA product from lower-boiling impurities. For the precursor triethylene glycol, two-stage distillation processes have been shown to effectively increase purity by separating modified glycol molecules, a principle applicable to the purification of its derivatives. google.com In addition to distillation, filtration techniques, such as passing the glycol through sock or carbon filters, can be employed to remove solid particulates and certain organic impurities. kimray.com
Table 2: Post-Synthesis Purification Steps for TEGDMA Click on the steps to understand the purification process for achieving high-purity TEGDMA.
| Purification Step | Purpose | Method Details | Reference |
|---|---|---|---|
| Neutralization | To remove the acid catalyst. | Washing with an alkali solution to achieve a pH of 7-8. | google.com |
| Phase Separation | To remove water-soluble impurities. | Allowing the mixture to layer and discharging the lower aqueous phase. | google.com |
| Vacuum Distillation | To remove the solvent and purify the final product. | The organic material is distilled under vacuum to separate TEGDMA from volatile impurities. | google.com |
Polymerization Mechanisms and Kinetics of TEGDMA
TEGDMA is a difunctional monomer, meaning it has two polymerizable methacrylate groups. This allows it to act as a crosslinker, forming a three-dimensional polymer network upon polymerization. The properties of this network are highly dependent on the polymerization conditions and mechanism.
Free Radical Polymerization Initiation and Propagation
The polymerization of TEGDMA proceeds via a free-radical chain reaction. The process is characterized by several distinct stages, beginning as a liquid and progressing through a rubbery gel phase to a final, vitrified glassy state. nih.gov Vitrification, where the polymerizing system transitions to a glassy state, can limit the mobility of reactants and thus restricts the final monomer-to-polymer conversion. nih.gov
Photopolymerization Characteristics and Efficiency
Photopolymerization is a common method for curing TEGDMA-based resins, especially in dental applications. The reaction is initiated by exposing the monomer, mixed with a photoinitiator system, to light of a specific wavelength. A common photoinitiator system consists of camphorquinone (B77051) (CQ) and an amine co-initiator like 2-(dimethylamino) ethyl-methacrylate (DMAEMA). mdpi.com
The kinetics of photopolymerization are often studied using differential photocalorimetry (DPC) or differential scanning calorimetry (DSC), which monitors the heat flow during the reaction. acs.orgnist.govnih.gov Key parameters derived from these studies include the maximum rate of polymerization (Rp,max) and the final degree of conversion (DC). acs.org For pure TEGDMA, the polymerization rate increases rapidly at the start, followed by a sharp break at low conversion, leading to a broad rate maximum at approximately 20% conversion and a final conversion of about 34%. acs.org
The efficiency of photopolymerization is influenced by several factors:
Light Intensity : The intensity of the curing light significantly affects the maximum rate of polymerization. nih.gov It also influences the conversion level at which this maximum rate is achieved. acs.org
Monomer Composition : TEGDMA is often used as a diluent for more viscous monomers like Bis-GMA. nih.gov Due to its lower viscosity and higher flexibility, TEGDMA enhances the mobility of the reacting medium. nih.govmdpi.com This generally leads to a higher degree of conversion compared to more rigid monomers. mdpi.com Studies show that the degree of conversion for dimethacrylate-based materials typically ranges from 55% to 75%. mdpi.com
Table 3: Photopolymerization Conversion Data for Dimethacrylate Monomers This table compares the degree of conversion (DC) for TEGDMA and other common monomers after 24 hours.
| Monomer | Degree of Conversion (DC) at 24h (%) | Key Characteristics | Reference |
|---|---|---|---|
| TEGDMA | Highest | Highly flexible, low viscosity, high mobility, prone to cyclization. | researchgate.net |
| BisEMA | High | Lower viscosity than BisGMA. | researchgate.net |
| UDMA | Medium | Higher reactivity than Bis-GMA, flexible aliphatic core. | nist.govmdpi.comresearchgate.net |
| Bis-GMA | Lowest | High viscosity, rigid aromatic structure. | researchgate.net |
Thermal Polymerization Dynamics
Thermal polymerization is an alternative to photopolymerization, initiated by heat in the presence of a thermal initiator. Benzoyl Peroxide (BPO) and azobisisobutyronitrile (AIBN) are common thermal initiators used for TEGDMA polymerization. mdpi.comnih.gov
The dynamics of thermal polymerization are heavily influenced by temperature. For formulations containing BPO, polymerization can be initiated at temperatures around 70 °C. mdpi.com Studies on heat-polymerized BisGMA:TEGDMA and UDMA:TEGDMA mixtures with 1 wt% BPO showed gelation occurring between 72.0–75.9 °C. mdpi.com One of the advantages of heat-polymerization is that the continuous energy input can enhance polymer chain mobility, potentially leading to a high degree of conversion, often between 74% and 87%, even in highly viscous systems. mdpi.com
Table 4: Effect of TEGDMA Content on Properties of Heat-Polymerized UDMA:TEGDMA Blends Analyze the data to see how increasing TEGDMA concentration affects the mechanical properties of the polymer.
| UDMA:TEGDMA (wt ratio) | Degree of Conversion (%) | Elastic Modulus (GPa) | Hardness (MPa) | Reference |
|---|---|---|---|---|
| 8:2 | 87.0 | 2.01 | 124.93 | mdpi.com |
| 5:5 | 85.5 | 1.39 | 75.64 | mdpi.com |
| 3:7 | 86.7 | 0.99 | 51.32 | mdpi.com |
Influence of Co-monomers on TEGDMA Polymerization Kinetics
The polymerization kinetics of TEGDMA are significantly influenced by the presence of co-monomers. In many applications, TEGDMA is used as a reactive diluent to reduce the viscosity of more viscous dimethacrylate monomers, such as Bisphenol A-glycidyl methacrylate (Bis-GMA) or urethane (B1682113) dimethacrylate (UDMA). nih.govmdpi.comacs.org This reduction in viscosity enhances the mobility of the reacting species, which can lead to an increased degree of conversion. nih.govmdpi.com
Studies have shown that the type and concentration of the co-monomer have a profound effect on the polymerization rate and final conversion of TEGDMA-containing resins. For instance, in Bis-GMA/TEGDMA systems, increasing the concentration of TEGDMA generally leads to a higher degree of conversion. nih.govnih.gov However, the relationship is not always linear. Research has indicated that for Bis-GMA/TEGDMA mixtures, the highest maximum polymerization rate is observed in mixtures containing 50 wt% to 75 wt% Bis-GMA, suggesting that while TEGDMA acts as an excellent diluent, the high reactivity is largely driven by the Bis-GMA component. nih.govbohrium.com
Furthermore, the reactivity of TEGDMA relative to its co-monomer can vary throughout the polymerization process. In copolymerizations with more viscous monomers like Bis-GMA or UDMA, TEGDMA has been found to be the more reactive monomer, particularly in the later stages of polymerization. bohrium.com This phenomenon, known as compositional drift, occurs because the more mobile TEGDMA molecules can diffuse more easily to reactive sites as the viscosity of the system increases. bohrium.com
The chemical structure of the co-monomer also plays a critical role. For example, UDMA-based resins, when compared to Bis-GMA and ethoxylated bisphenol A dimethacrylate (EBADMA) resins at similar diluent concentrations, exhibit significantly higher reactivity. acs.org The presence of hydrogen bonding in co-monomers like Bis-GMA and UDMA can also influence the polymerization kinetics through its effect on resin viscosity. acs.org
The following table summarizes the effect of different co-monomers on the polymerization kinetics of TEGDMA:
| Co-monomer | Effect on Polymerization Rate | Effect on Final Conversion | Key Findings |
| Bis-GMA | Mixtures with 50-75 wt% Bis-GMA show the highest maximum rate. nih.govbohrium.com | Increasing TEGDMA content generally increases conversion. nih.govnih.gov | Bis-GMA largely controls the polymerization mechanism and kinetics. nih.govbohrium.com |
| UDMA | UDMA resins are significantly more reactive than Bis-GMA and EBADMA resins at similar TEGDMA concentrations. acs.org | Higher final conversion is achieved in UDMA/TEGDMA systems compared to Bis-GMA/TEGDMA. bohrium.com | Synergistic effects on polymerization rate and final conversion are observed due to hydrogen bonding. acs.org |
| EBADMA | EBADMA resins show the lowest photopolymerization reactivities at higher TEGDMA concentrations. acs.org | Optimum reactivity is obtained with the addition of relatively small amounts of TEGDMA. acs.org | The lack of strong hydrogen bonding in EBADMA affects its interaction with TEGDMA. acs.org |
| Hydrogenated TEGDMA (as a solvent) | Adding hydrogenated TEGDMA to Bis-GMA dramatically increases the maximum rate. nist.gov | Final conversion of Bis-GMA increases significantly with the addition of hydrogenated TEGDMA. nist.gov | The effect of viscosity on polymerization kinetics is more pronounced than the reactivity of the individual monomer. nist.gov |
Polymer Network Structure and Formation in TEGDMA Systems
The polymerization of TEGDMA, either alone or with co-monomers, results in the formation of a complex, three-dimensional polymer network. The structure of this network is a critical determinant of the final physical and mechanical properties of the material. nih.gov Key aspects of the network structure include crosslink density, heterogeneity, the formation of voids, and the processes of gelation and vitrification.
Crosslink Density and Network Heterogeneity Analysis
Crosslink density refers to the number of crosslinks per unit volume in the polymer network. In TEGDMA systems, the theoretical crosslink density is high due to its bifunctional nature, meaning each monomer unit can form two crosslinks. nih.gov However, the actual crosslink density is always lower than the theoretical value due to incomplete conversion and the formation of loops. nih.gov
The ratio of TEGDMA to its co-monomer significantly impacts both crosslink density and heterogeneity. For instance, in Bis-GMA/TEGDMA copolymers, the crosslink density has been observed to increase as the TEGDMA content increases up to 50 wt%, after which it begins to decrease. nih.gov This suggests an optimal concentration of TEGDMA for achieving the highest crosslink density.
Void Formation in TEGDMA Co-polymerizations
During the polymerization of TEGDMA and its co-monomers, free volume, or voids, are created between the polymer chains. nih.gov The size and distribution of these voids are influenced by the flexibility of the monomers and the degree of conversion.
Gelation Point and Vitrification in TEGDMA Polymerization
The polymerization of TEGDMA proceeds through distinct stages, including gelation and vitrification. The gel point is the point at which a continuous, crosslinked network first forms throughout the material. nih.govnih.gov Prior to the gel point, the system is a viscous liquid, and any shrinkage that occurs does not generate significant stress. nih.gov The conversion at which the gel point occurs is influenced by the monomer structure. For example, TEGDMA is expected to have a higher gel point conversion than Bis-GMA because it undergoes more cyclization, which delays the formation of an effective crosslinked network. nih.gov
Vitrification occurs when the glass transition temperature (Tg) of the developing polymer network approaches the curing temperature. nih.govnih.gov At this point, the mobility of the molecules becomes severely restricted, and the polymerization rate slows down dramatically. nih.gov This process ultimately limits the final degree of conversion. nih.gov The onset of vitrification is dependent on reaction conditions such as temperature; a faster polymerization with a greater exotherm will delay vitrification to a higher conversion. nih.gov
Strategies for Polymerization Shrinkage and Stress Management in TEGDMA Resins
A significant challenge associated with the polymerization of TEGDMA-based resins is the volumetric shrinkage that occurs as monomer molecules are converted into a more densely packed polymer network. allenpress.comresearchgate.net This shrinkage can lead to the development of internal stresses, which can compromise the integrity of the material and its interface with other substrates. elsevierpure.comsci-hub.se
Role of TEGDMA in Polymerization Shrinkage
TEGDMA, due to its relatively low molecular weight and high concentration of reactive double bonds per unit volume, is a significant contributor to polymerization shrinkage. nih.govresearchgate.net When used as a reactive diluent with higher molecular weight monomers like Bis-GMA, an increase in the concentration of TEGDMA generally leads to an increase in volumetric shrinkage. nih.govnih.govbibliotekanauki.pl This is due to both the higher concentration of reactive groups and the higher degree of conversion that is often achieved in these less viscous systems. nih.gov
The relationship between TEGDMA content and shrinkage is a critical consideration in formulating dental composites and other materials where dimensional stability is paramount. While TEGDMA is effective at reducing viscosity and increasing conversion, its use must be balanced against the undesirable increase in polymerization shrinkage. nih.govmdpi.com Research has focused on developing strategies to mitigate this shrinkage, such as the use of high-molecular-weight monomers, ring-opening polymerization systems, and the incorporation of pre-polymerized fillers. mdpi.comallenpress.comnih.gov
The following table presents data on the volumetric shrinkage of various dimethacrylate monomer mixtures, highlighting the impact of TEGDMA concentration:
| Monomer Composition (wt%) | Volumetric Shrinkage (%) |
| 56% Bis-GMA / 24% Bis-EMA / 20% TEGDMA | 4.73 bibliotekanauki.pl |
| Compositions with 14 wt% Bis-GMA | > 6 bibliotekanauki.pl |
| Bis-GMA/TEGDMA (60-40 mol%) light-cured for 10s | 2.5 ± 1.1 nih.gov |
| Bis-GMA/TEGDMA (60-40 mol%) light-cured for 60s | 5.4 ± 0.5 nih.gov |
Nanogel Modification Techniques for Shrinkage Reduction
In representative studies, discrete nanogel particles were synthesized via solution photopolymerization of monomers like isobornyl methacrylate (IBMA) and urethane dimethacrylate (UDMA). researchgate.netnih.gov These reactive nanogels, containing pendant methacrylate groups, were then dispersed into a TEGDMA monomer matrix at various concentrations, typically ranging from 5 to 40% by weight. nih.govnih.gov
The research findings demonstrate a clear correlation between the amount of nanogel added and the reduction in polymerization shrinkage. nih.govnih.gov Crucially, this reduction is achieved without negatively impacting the final degree of conversion or the mechanical properties of the resulting polymer, provided that reactive nanogels are used. nih.gov The covalent bonding of the reactive nanogels within the polymerizing matrix is essential for maintaining or even improving the material's flexural strength. researchgate.net
One study found that adding 40 wt% of reactive nanogels to TEGDMA resulted in a 37% decrease in volumetric polymerization shrinkage compared to the unmodified monomer. nih.gov In a more complex resin system combining ethoxylated bisphenol A dimethacrylate, UDMA, and TEGDMA, the addition of 40 wt% reactive nanogel led to a 36% reduction in shrinkage, highlighting the versatility of this approach. nih.gov
Effect of Nanogel Addition on TEGDMA Polymerization Shrinkage
| Nanogel Type | Weight % Added to TEGDMA | Shrinkage Reduction (%) | Reference |
| Reactive Nanogel | 40% | 37% | nih.gov |
| Non-Reactive Nanogel | 40% | 43% | nih.gov |
Polymerization-Induced Phase Separation (PIPS) for Stress Relaxation
Polymerization-induced phase separation (PIPS) is a sophisticated strategy for managing the internal stresses that develop during the formation of a polymer network. aps.org While polymerization shrinkage cannot be completely eliminated, the stress it generates can be mitigated through mechanisms that allow for stress relief within the material as it cures. researchgate.netnih.gov
PIPS occurs in an initially homogeneous mixture of monomers with another component, such as a dissolved polymer or a liquid crystal. aps.org As the polymerization of the primary monomer (in this case, TEGDMA) proceeds, the growing polymer chains become thermodynamically less compatible with the second component. This change in solubility induces a phase separation, leading to the formation of distinct microscopic domains within the material. aps.orgnih.gov
The key to stress relaxation via PIPS is the timing of this phase separation relative to the gel point of the polymerizing system. If phase separation occurs at or after the gel point, the formation and rearrangement of these new phase domains can dissipate internal stresses that are building up in the increasingly rigid network. nih.gov This process effectively uncouples the shrinkage from the stress, allowing the material to contract without accumulating high levels of internal strain that could otherwise lead to mechanical failure or compromise adhesion in bonded applications. researchgate.net
Research into PIPS in similar poly(alkylene glycol) diacrylate systems has demonstrated the ability to form well-defined core-shell structures by controlling the phase separation process. nih.gov While studies focusing specifically on PIPS for stress relaxation in pure TEGDMA systems are not extensive, the fundamental principle is a recognized and effective method in polymer science to create heterogeneous materials with reduced internal stress. aps.orgnih.gov
Biological Interactions and Cellular Responses to Triethylene Glycol Dimethacrylate
Monomer Leaching and Release Kinetics from TEGDMA-containing Materials
The elution of unreacted TEGDMA from dental composites is a critical factor influencing their biological impact. This process is governed by several factors that dictate the rate and quantity of monomer release.
The extent of TEGDMA elution is multifactorial, with polymerization efficiency being a primary determinant. nih.gov Inadequate polymerization results in a higher concentration of residual monomers within the polymer network, which are then available to leach out. nih.gov The energy density delivered by the light-curing unit, a product of light intensity and irradiation time, directly affects the degree of conversion of monomers to polymers. nih.gov
The nature of the solvent also plays a significant role in the elution process. nih.govsemanticscholar.org Organic solvents with higher hydrophobicity, such as ethanol, tend to cause a greater release of TEGDMA compared to aqueous solutions like distilled water. nih.gov This is attributed to the solubility of TEGDMA in organic media and the potential for these solvents to cause swelling of the polymer matrix, facilitating monomer diffusion. nih.gov The chemical composition of the leachable substance and its molecular size are also influential, with smaller molecules like TEGDMA exhibiting greater mobility and a tendency to elute more readily than larger monomers. nih.gov Furthermore, the thickness of the composite material can impact monomer release; reducing the layer thickness has been shown to decrease TEGDMA elution. saremco.ch
The release of TEGDMA from dental composites is a time-dependent process. nih.gov Studies have demonstrated that the maximum release of monomers often occurs within the first 24 hours after polymerization. nih.gov However, elution can continue for an extended period. researchgate.net The specific time course of release can be influenced by the type of curing light used and the immersion medium. For instance, in one study, significant differences in TEGDMA elution were observed at 3 and 6 hours depending on the curing unit, but not at later time points up to 72 hours. nih.gov Another study found that in 100% ethanol, TEGDMA elution was observed for up to 14 days, whereas in 75% ethanol and distilled water, it was detected for a shorter period of 3 days. nih.gov
The concentration of leached TEGDMA in biological fluids like saliva is a crucial parameter for assessing potential biological risks. Research has shown that TEGDMA can be detected in saliva after the placement of resin-based composite restorations. nih.govresearchgate.net One study quantified the amount of TEGDMA released into human saliva over 24 hours. nih.gov Another investigation found that a dental composite released 28.3 µg/mL of TEGDMA into saliva after 48 hours of immersion. researchgate.net It has been reported that intracoronal concentrations of leached monomers can reach the millimolar (mM) range, with worst-case scenarios estimated as high as 4 mM. nih.gov
Cellular Cytotoxicity and Viability Studies of TEGDMA
Leached TEGDMA monomers can interact with various cell types in the oral cavity, leading to a range of cellular responses, including cytotoxicity.
TEGDMA has been shown to exert cytotoxic effects on a variety of cell lines in a dose- and time-dependent manner. nih.govmdpi.comnih.gov For example, in human THP-1 monocytes, TEGDMA demonstrated a dose-dependent toxic effect, with concentrations of 4 mM and 8 mM inhibiting cell proliferation and reducing cell viability after 48 hours of exposure. nih.gov Another study on THP-1 monocytes found that exposure to 2.5 mM TEGDMA diminished cell viability, while a lower concentration of 0.3 mM led to increased viability. nih.govnih.gov
Similarly, studies on dental pulp cells have confirmed concentration- and time-dependent cytotoxicity. mdpi.com Significant cell death was observed after 24 hours of exposure to TEGDMA concentrations of 1.5 mM and 3 mM. researchgate.netmdpi.com In murine cementoblasts (OCCM.30 cells), TEGDMA concentrations of 1 mM and higher significantly inhibited cell viability in a dose-dependent manner after 24 hours. nih.gov Furthermore, TEGDMA exhibited a concentration- and time-dependent cytotoxic effect on murine macrophage RAW264.7 cells. nih.gov
| Cell Line | TEGDMA Concentration | Observed Effect | Citation |
|---|---|---|---|
| Human THP-1 Monocytes | 4 mM and 8 mM | Inhibited cell proliferation and decreased viability after 48 hours. | nih.gov |
| Human THP-1 Monocytes | 2.5 mM | Diminished cell viability. | nih.govnih.gov |
| Human THP-1 Monocytes | 0.3 mM | Increased cell viability. | nih.govnih.gov |
| Dental Pulp Cells | 1.5 mM and 3 mM | Significant cell death after 24 hours. | researchgate.netmdpi.com |
| Murine Cementoblasts (OCCM.30) | ≥1 mM | Significantly inhibited cell viability after 24 hours. | nih.gov |
The cytotoxic effects of TEGDMA are often mediated through the induction of apoptosis, or programmed cell death. nih.gov Research has indicated that TEGDMA can trigger apoptosis through both caspase-dependent and caspase-independent pathways. mdpi.com
In dental pulp cells, TEGDMA exposure led to the activation of caspases-8, -9, -3, and -12, indicating the involvement of both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, as well as endoplasmic reticulum stress-mediated apoptosis (caspase-12). mdpi.com The activation of caspase-3, a key executioner caspase, further confirms the induction of apoptosis. mdpi.comnih.gov Similarly, in murine cementoblasts, TEGDMA-induced apoptosis was found to involve the activation of caspases-8, -9, and -3. nih.gov Studies on murine macrophages have also demonstrated the activation of caspases-3, -8, and -9 in a dose-dependent manner following TEGDMA exposure. nih.gov
In addition to caspase-dependent pathways, TEGDMA has been shown to induce caspase-independent apoptosis. mdpi.com This is evidenced by the increased production of Apoptosis-Inducing Factor (AIF), a mitochondrial protein that can translocate to the nucleus and induce DNA fragmentation without the involvement of caspases. mdpi.com
| Cell Line | Apoptotic Pathway | Key Mediators | Citation |
|---|---|---|---|
| Dental Pulp Cells | Caspase-Dependent (Extrinsic, Intrinsic, ER Stress) | Caspase-8, Caspase-9, Caspase-3, Caspase-12 | mdpi.com |
| Dental Pulp Cells | Caspase-Independent | Apoptosis-Inducing Factor (AIF) | mdpi.com |
| Murine Cementoblasts (OCCM.30) | Caspase-Dependent | Caspase-8, Caspase-9, Caspase-3 | nih.gov |
| Murine Macrophages (RAW264.7) | Caspase-Dependent | Caspase-3, Caspase-8, Caspase-9 | nih.gov |
| Human THP-1 Monocytes | Apoptosis | Not specified | nih.gov |
Influence on Cell Metabolic Activity
Triethylene glycol dimethacrylate (TEGDMA) exerts a significant, dose- and time-dependent influence on the metabolic activity of various cell types. The impact on cellular viability is a critical aspect of its biological interaction. Studies have demonstrated that the cellular reduction potential, a marker of metabolic activity, is modulated by TEGDMA concentration. At lower concentrations (≤0.6 mM), an increase in the cell-reducing potential has been observed over a 10-hour incubation period, suggesting a potential initial stimulatory or adaptive response. Conversely, higher concentrations (≥1.25 mM) lead to a decrease in this metabolic marker, indicating a decline in cellular viability.
The cytotoxic effects of TEGDMA are concentration-dependent. For instance, in cultured human gingival and pulpal fibroblasts, a 24-hour treatment with TEGDMA in the range of 0.1-3 mM results in a variable but clear cytotoxic effect. The concentration required to induce 50% toxicity (TC50) has been determined to be approximately 1.2 ± 0.9 mM for gingival fibroblasts and 2.6 ± 1.1 mM for pulpal fibroblasts, highlighting a differential sensitivity between cell types. In human oral keratinocytes, TEGDMA concentrations of ≥2.5 mM lead to a significant reduction in total cell numbers and viability after 24 hours. Furthermore, in primary human melanocytes, TEGDMA induces cytotoxicity by diminishing the metabolic activity of the cells, with significant damage to cell membranes observed at concentrations greater than 1 mM.
Table 1: Effect of TEGDMA on Cell Viability and Metabolic Activity
| Cell Type | TEGDMA Concentration | Exposure Time | Observed Effect |
|---|---|---|---|
| THP-1 monocytes | ≤0.6 mM | 10 hours | Increased cell-reducing potential |
| THP-1 monocytes | ≥1.25 mM | 10 hours | Decreased cell-reducing potential |
| Human gingival fibroblasts | 0.1-3 mM | 24 hours | Concentration-dependent cytotoxicity (TC50 ~1.2 mM) |
| Human pulpal fibroblasts | 0.1-3 mM | 24 hours | Concentration-dependent cytotoxicity (TC50 ~2.6 mM) |
| Human oral keratinocytes | ≥2.5 mM | 24 hours | Significant reduction in cell number and viability |
| Primary human melanocytes | >1 mM | Not specified | Diminished metabolic activity and cell membrane damage |
Effects on Cell Morphology and Differentiation
Exposure to TEGDMA can induce notable alterations in cell morphology. In human THP-1 monocytes, treatment with 2.5 mM TEGDMA for 16 hours resulted in the appearance of more rounded membrane protrusions compared to control cells. After 72 hours of exposure to this concentration, the cells became necrotic. In contrast, cells exposed to a lower concentration of 0.3 mM TEGDMA remained intact and morphologically similar to untreated cells. Primary human melanocytes also exhibit significant morphological changes in response to TEGDMA. At concentrations of 0.25 mM and higher, these cells display increased dendricity, characterized by a more arborized morphology with a greater number and length of dendrites per cell.
Table 2: Morphological and Differentiative Effects of TEGDMA
| Cell Type | TEGDMA Concentration | Exposure Time | Morphological/Differentiative Change |
|---|---|---|---|
| THP-1 monocytes | 2.5 mM | 16 hours | More rounded membrane protrusions |
| THP-1 monocytes | 2.5 mM | 72 hours | Necrosis |
| Primary human melanocytes | ≥0.25 mM | Not specified | Increased dendricity (arborized morphology) |
| Human dental pulp cells | Varied doses | Not specified | Reduced overall odontoclastic differentiation, but dose-proportional increase within treated groups |
Oxidative Stress and Redox Pathways in Response to TEGDMA Exposure
Reactive Oxygen Species (ROS) Generation and Modulation
A primary mechanism of TEGDMA-induced cellular toxicity is the generation of reactive oxygen species (ROS), which leads to oxidative stress. The formation of ROS has been identified as a key factor in the adverse reactions caused by this dental resin monomer. For instance, in RAW264.7 macrophages, a significant increase in ROS generation was observed following exposure to 3 μM TEGDMA. This increased production of ROS is a common finding across various cell types and is considered a central element in the cytotoxic and genotoxic effects of TEGDMA. However, it is noteworthy that in some cell types, such as primary human melanocytes, TEGDMA did not alter cellular ROS production at non-toxic concentrations. This suggests that the modulation of ROS levels by TEGDMA can be cell-type specific and concentration-dependent.
Depletion of Cellular Antioxidants (e.g., Glutathione)
TEGDMA exposure leads to a rapid and significant depletion of cellular antioxidants, most notably glutathione (B108866) (GSH). This depletion is a critical event that contributes to the subsequent increase in intracellular ROS levels. In human gingival and pulpal fibroblasts, TEGDMA induces a drastic depletion of GSH, which precedes the production of ROS and subsequent cell toxicity. Similarly, in human oral keratinocytes, TEGDMA causes an early and rapid, concentration-dependent depletion of GSH. For example, a 5 mM concentration of TEGDMA reduced GSH levels to 57.8% ± 8.6% of control values within just 30 minutes of exposure. The depletion of GSH is thought to occur through the formation of adducts between the methacrylate (B99206) molecule and GSH, thereby sequestering this vital antioxidant and disrupting the cellular redox balance.
Activation of Redox-Sensitive Transcription Factors (e.g., NRF2)
The cellular response to oxidative stress involves the activation of redox-sensitive transcription factors, such as Nuclear factor erythroid 2-related factor 2 (NRF2). NRF2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes. While direct and detailed mechanistic studies on TEGDMA-induced NRF2 activation are still emerging, evidence suggests its involvement. The oxidative stress and GSH depletion caused by TEGDMA are known triggers for NRF2 activation. Studies on similar dental monomers, like 2-hydroxyethyl methacrylate (HEMA), have shown that NRF2 is activated shortly after exposure, leading to an upregulation of NRF2-controlled enzymatic antioxidants. It is plausible that a similar protective mechanism is activated in response to TEGDMA-induced oxidative stress. Research has shown that TEGDMA interferes with the regulation of cellular pathways through transcription factors that are activated as a consequence of cellular stress and DNA damage, such as p53.
Mitochondrial Dysfunction and Bioenergetic Impairment
Mitochondria are a primary target of TEGDMA-induced toxicity, leading to significant mitochondrial dysfunction and impairment of cellular bioenergetics. TEGDMA has been shown to directly inhibit Complex I of the mitochondrial respiratory chain. This inhibition has several downstream consequences. Firstly, it leads to a decrease in oxygen consumption when mitochondria are supplied with Complex I substrates. Secondly, it causes depolarization of the mitochondrial membrane potential. Thirdly, and as a direct result of the preceding effects, ATP production is greatly diminished.
The inhibition of Complex I by TEGDMA also results in increased mitochondrial production of ROS, specifically hydrogen peroxide (H2O2). Furthermore, TEGDMA impairs the mitochondrial elimination of exogenous H2O2, exacerbating the state of oxidative stress. This combination of reduced energy production and increased oxidative stress can ultimately lead to apoptotic or necrotic cell death. In dental pulp stem cells, TEGDMA has been shown to significantly decrease oxygen consumption in the presence of NADH-linked substrates, further confirming the inhibitory effect on the upstream part of the electron transport system.
Table 3: Summary of TEGDMA's Effects on Oxidative Stress and Redox Pathways
| Pathway Component | Effect of TEGDMA Exposure | Key Findings |
|---|---|---|
| ROS Generation | Increased production of reactive oxygen species. | Significant ROS generation observed in macrophages; effect can be cell-type and concentration-dependent. |
| Glutathione (GSH) Depletion | Rapid and drastic reduction of intracellular GSH levels. | Occurs early in the toxic response, preceding ROS increase; observed in fibroblasts and keratinocytes. |
| NRF2 Activation | Implicated in the cellular stress response. | Oxidative stress caused by TEGDMA is a known activator of the NRF2 pathway. |
| Mitochondrial Function | Inhibition of Complex I of the respiratory chain. | Leads to decreased oxygen consumption, mitochondrial membrane depolarization, reduced ATP synthesis, and increased mitochondrial ROS production. |
Genotoxicity and DNA Damage Induced by TEGDMA
This compound (TEGDMA), a monomer commonly used in dental restorative materials, has been the subject of numerous studies investigating its potential to induce genetic damage. The genotoxicity of TEGDMA is a significant concern as this compound can leach from dental composites and interact with surrounding oral tissues.
The primary mechanism by which TEGDMA is understood to cause DNA damage is through the induction of oxidative stress. Exposure of cells to TEGDMA leads to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including DNA. This increase in ROS disrupts the normal balance between oxidants and antioxidants within the cell, a condition known as oxidative stress.
One of the key cellular antioxidants is glutathione (GSH). Studies have shown that TEGDMA can cause a significant depletion of the intracellular GSH pool. This reduction in GSH compromises the cell's ability to neutralize ROS, leading to an accumulation of oxidative damage. The depletion of glutathione is considered a critical event that contributes significantly to the cytotoxic and genotoxic effects of TEGDMA.
The oxidative damage to DNA can manifest in various forms, including the formation of oxidized bases. A common biomarker for oxidative DNA damage is 8-oxoguanine (8-oxoG), and studies have reported an increase in the levels of 8-oxoG in cells exposed to TEGDMA. This lesion is mutagenic and, if not repaired, can lead to G:C to T:A transversions. The genotoxic effects of TEGDMA have been observed to be mitigated by the presence of ROS scavengers like N-acetylcysteine (NAC), further supporting the role of oxidative stress in its mechanism of DNA damage sunyempire.edu.
In response to DNA damage, cells activate a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). A key protein kinase in the DDR is Ataxia-Telangiectasia Mutated (ATM). The ATM kinase is primarily activated by DNA double-strand breaks (DSBs), a severe form of DNA damage.
Research has demonstrated that exposure to TEGDMA can lead to the activation of the ATM signaling pathway. This activation serves as an indicator of the presence of oxidative DNA damage. Once activated, ATM can phosphorylate a variety of downstream targets to initiate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis (programmed cell death). The activation of ATM by TEGDMA suggests that the induced DNA damage is significant enough to trigger this critical cellular defense mechanism. Signaling through the ATM pathway highlights the cell's attempt to cope with the genotoxic insult posed by the monomer nih.gov.
The DNA damage induced by TEGDMA can lead to more permanent genetic alterations, including gene mutations and chromosomal aberrations. In vitro studies have established that TEGDMA can cause gene mutations.
Furthermore, TEGDMA has been shown to induce the formation of micronuclei in various cell types, including macrophages and V79 Chinese hamster lung cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. The presence of micronuclei is a well-established indicator of chromosomal damage, specifically clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events. The dose-dependent increase in micronuclei formation following TEGDMA exposure provides clear evidence of its potential to cause chromosomal aberrations nih.gov. This clastogenic activity underscores the genotoxic potential of TEGDMA under physiological conditions.
Inflammatory and Immunological Responses to this compound
Beyond its genotoxic effects, TEGDMA is also known to modulate inflammatory and immunological responses. As a foreign substance, its presence can trigger cellular reactions that influence the local immune environment.
TEGDMA has been shown to significantly affect the production of various cytokines and chemokines, which are signaling molecules that mediate and regulate immunity and inflammation. In studies using human peripheral blood mononuclear cells (PBMCs), TEGDMA exposure led to an increased production of several pro-inflammatory cytokines.
The table below summarizes the observed effects of TEGDMA on the production of various cytokines and chemokines.
| Cytokine/Chemokine | Effect of TEGDMA Exposure |
| Interleukin-1β (IL-1β) | Increased production |
| Interleukin-6 (IL-6) | Increased production |
| Interleukin-8 (IL-8) | Increased production |
| Interleukin-18 (IL-18) | Increased production |
| Tumor Necrosis Factor-α (TNF-α) | Increased production |
| Growth-Related Oncogene-α (GRO-α) | Increased production |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Increased production |
This table is based on data from multiple studies and represents a general trend. The specific response can vary depending on the cell type and experimental conditions.
The increased secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, as well as the chemokine IL-8, can contribute to local inflammation in tissues exposed to TEGDMA. This inflammatogenic capacity is a key aspect of the biological response to this dental monomer.
An adjuvant is a substance that enhances the body's immune response to an antigen. Research has revealed that TEGDMA possesses adjuvant properties. In animal studies, when TEGDMA was co-administered with an antigen (ovalbumin, OVA), it led to a significantly enhanced antibody response against that antigen.
Specifically, mice immunized with OVA in combination with TEGDMA showed higher levels of both IgG and IgE anti-OVA antibodies in their blood compared to mice immunized with OVA alone. This demonstrates that TEGDMA can amplify the humoral immune response, potentially by promoting a pro-inflammatory environment that favors a stronger reaction to antigens. These adjuvant properties suggest that TEGDMA could interfere with the delicate balance of the immune system in the oral cavity.
Macrophage Polarization Effects
This compound (TEGDMA) has been shown to influence the polarization of macrophages, a critical process in the immune response. Research on the human monocyte cell line (THP-1) indicates that TEGDMA can inhibit macrophage polarization towards both the M1 (pro-inflammatory) and M2 (pro-resolution) phenotypes at a transcriptional level. nih.gov
In studies where THP-1 cells were stimulated for polarization in the presence of TEGDMA (co-treatment), the expression of M1 marker CD86 and M2 marker CD206 was inhibited. nih.gov This co-treatment also suppressed the typical morphological changes associated with polarization, such as an increase in cell volume, and decreased the release of cytokines associated with each phenotype: tumor necrosis factor-alpha (TNF-α) for M1 and transforming growth factor-beta (TGF-β) for M2. nih.gov However, when the cells were first treated with the resin monomer and then stimulated for polarization (pre-treatment), the expression of the surface markers was not affected. nih.gov These findings suggest that the inhibitory effects of TEGDMA on macrophage polarization are transient and disappear upon removal of the monomer. nih.gov
| Condition | Observation | Key Findings | Reference |
|---|---|---|---|
| Co-treatment with TEGDMA (1 mmol L-1) | Inhibition of CD86 (M1 marker) and CD206 (M2 marker) expression. | TEGDMA suppresses polarization to both M1 and M2 phenotypes at the transcription level. | nih.gov |
| Co-treatment with TEGDMA | Suppression of TNF-α (M1 cytokine) and TGF-β (M2 cytokine) release. | Functional inhibition of polarized macrophage cytokine secretion. | nih.gov |
| Co-treatment with TEGDMA | Suppression of morphological changes (e.g., cell volume increase). | Inhibits physical transformation associated with macrophage polarization. | nih.gov |
| Pre-treatment with TEGDMA | No effect on the expression of surface markers upon subsequent stimulation. | The inhibitory effect of TEGDMA is reversible and disappears after its removal. | nih.gov |
Hypersensitivity and Allergic Reactions
TEGDMA is recognized as a potential allergen and has been implicated in hypersensitivity reactions, particularly allergic contact dermatitis and stomatitis. nih.govnih.gov It is classified as a moderate skin sensitizer. arkema.com Allergic contact dermatitis is a delayed-type hypersensitivity reaction that can manifest 24-72 hours after exposure to an antigen. nih.gov
Residual TEGDMA monomers released from inadequately polymerized resin-based dental materials can come into contact with the oral mucosa, potentially initiating an inflammatory or allergic reaction. nih.govnih.gov This has been observed in some dental patients following restorative treatments. nih.gov Patch tests in individuals with suspected acrylate allergies have shown positive reactions to TEGDMA, among other acrylates. nih.gov The adjuvant properties of TEGDMA may contribute to its ability to induce hypersensitivity reactions by enhancing the immune response to itself or other substances. nih.gov
Specific Tissue and Cell Line Responses to this compound
Dental Pulp Cells (Pulp Fibroblasts, Dental Pulp Stem Cells)
Due to its ability to diffuse through dentinal tubules, TEGDMA can come into direct contact with dental pulp tissue, which contains various cell types including dental pulp fibroblasts and dental pulp stem cells (DPSCs). nih.govui.ac.id Studies have consistently shown that TEGDMA exerts cytotoxic effects on these cells in a concentration- and time-dependent manner. ui.ac.idmdpi.com This cytotoxicity is characterized by a decrease in cell viability, inhibition of cellular growth, and induction of cell death. nih.govnih.gov Exposure to TEGDMA can lead to a reduction in the total protein concentration within dental pulp cells, indicating cellular damage. ui.ac.id
Effects on Mineralization Capacity and Odontogenic Differentiation
TEGDMA has a significant inhibitory effect on the odontogenic differentiation of human dental pulp cells (HDPCs), a crucial process for the formation of reparative dentin. nih.govnih.gov Even subtoxic concentrations of TEGDMA can impair the mineralization capacity of these cells. nih.govnih.govresearchgate.net
The monomer has been shown to downregulate the expression of key mineralization-related genes. nih.govnih.gov Research has demonstrated a concentration- and time-dependent decrease in the mRNA expression of markers such as Collagen I, alkaline phosphatase (ALP), bone sialoprotein, osteocalcin, Runx2, and dentin sialophosphoprotein (DSPP). nih.govnih.gov For instance, a subtoxic TEGDMA concentration (0.3 mM) was found to reduce the expression levels of these markers by 5 to 20% after 4 hours and by up to 50% after 12 hours. nih.govresearchgate.net Furthermore, prolonged treatment with TEGDMA results in significantly lower alkaline phosphatase activity and reduced calcium deposition. nih.govresearchgate.net This inhibition of differentiation is not necessarily a result of general cytotoxicity, as it occurs at noncytotoxic concentrations as well. nih.gov
| Gene | Function in Mineralization | Effect of TEGDMA Exposure | Reference |
|---|---|---|---|
| Dentin Sialophosphoprotein (DSPP) | Odontogenic differentiation-specific marker | Significantly reduced mRNA expression | nih.govnih.gov |
| Osteocalcin (OCN) | Late-stage marker of osteogenic/odontogenic differentiation | Significantly reduced mRNA expression | nih.govnih.gov |
| Osteopontin (OPN) | Involved in bone and tooth mineralization | Significantly reduced mRNA expression | nih.gov |
| Alkaline Phosphatase (ALP) | Early marker, provides phosphate for mineralization | Reduced gene expression and enzymatic activity | nih.gov |
| Collagen I | Major organic component of dentin matrix | Reduced gene expression | nih.gov |
| Runx2 | Transcription factor essential for odontoblast differentiation | Reduced gene expression | nih.gov |
Activation of Apoptotic Pathways in Pulp Fibroblasts
Apoptosis, or programmed cell death, is a primary mechanism of pulp cell death following exposure to TEGDMA. mdpi.com Research indicates that TEGDMA induces apoptosis through both caspase-dependent and caspase-independent pathways. mdpi.comresearchgate.net
The caspase-dependent pathways involve the activation of a cascade of proteolytic enzymes called caspases. TEGDMA has been shown to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.gov
Extrinsic Pathway: Indicated by the activation of Caspase-8. mdpi.comnih.gov
Intrinsic Pathway: Evidenced by the activation of Caspase-9 and an increase in Cytochrome c. mdpi.comnih.gov
Both pathways converge on the activation of the executioner caspase, Caspase-3. mdpi.comnih.gov Significant increases in cleaved (active) forms of Caspase-3, -8, and -9 have been observed in pulp cells exposed to TEGDMA. mdpi.com Furthermore, TEGDMA exposure can lead to endoplasmic reticulum (ER) stress, triggering apoptosis through the activation of Caspase-12. mdpi.com
In addition to caspase-mediated apoptosis, TEGDMA can also induce a caspase-independent pathway, marked by an increased production of Apoptosis-Inducing Factor (AIF). mdpi.com Upon release from the mitochondria, AIF translocates to the nucleus to induce DNA fragmentation. The activation of various pro-apoptotic proteins such as Bid and Bim has also been reported. nih.gov
| Protein | Pathway | Role | Reference |
|---|---|---|---|
| Caspase-8 | Extrinsic (Caspase-Dependent) | Initiator caspase | mdpi.comnih.gov |
| Caspase-9 | Intrinsic (Caspase-Dependent) | Initiator caspase | mdpi.com |
| Caspase-3 | Common Execution (Caspase-Dependent) | Executioner caspase | mdpi.comnih.gov |
| Caspase-12 | ER Stress (Caspase-Dependent) | Initiator caspase | mdpi.com |
| Cytochrome c | Intrinsic (Caspase-Dependent) | Activates Caspase-9 | nih.gov |
| Apoptosis-Inducing Factor (AIF) | Caspase-Independent | Induces DNA fragmentation | mdpi.com |
| Bid, Bim | Intrinsic (Caspase-Dependent) | Pro-apoptotic Bcl-2 family proteins | nih.gov |
Impact on Odontoclastic Differentiation
However, within the TEGDMA-treated groups, the ratio of odontoclastic differentiation increases in proportion to the dose of the monomer. nih.govnih.gov This dose-dependent increase is accompanied by changes in the expression of key regulatory proteins. The expression of osteoprotegerin (OPG), a known inhibitor of the odontoclastic differentiation process, was found to be lower in TEGDMA-treated pulp cells at both the mRNA and protein levels. nih.govnih.gov Conversely, while the mRNA expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) remained unchanged, its protein expression was higher than in the control group. nih.govnih.gov The balance between RANKL and OPG is a critical determinant of osteoclast/odontoclast formation. The observed decrease in OPG and increase in RANKL protein expression by TEGDMA aligns with the finding of increased odontoclastic differentiation at higher monomer doses. nih.gov
Oral Melanocytes
Studies on primary human melanocytes, used as a model for oral melanocytes, have revealed distinct responses to TEGDMA exposure. mdpi.com
Cytotoxicity: TEGDMA demonstrates greater cytotoxicity to melanocytes compared to another monomer, 2-hydroxyethyl methacrylate (HEMA). At a concentration of 2 mM, TEGDMA significantly increases lactate dehydrogenase (LDH) leakage, indicating cell membrane damage. It also diminishes the metabolic activity of the cells at concentrations greater than 1 mM. mdpi.com
Morphological Alterations: A notable effect of TEGDMA is the stimulation of melanocyte dendricity. Even at low concentrations (0.25 mM), TEGDMA induces a more arborized morphology, with cells displaying more and thinner dendrites compared to untreated cells. mdpi.com
Immune Response: TEGDMA has been shown to suppress the secretion of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6), suggesting it can dampen the immune response in these cells. mdpi.com
| Parameter | Observed Effect of TEGDMA | Effective Concentration | Reference |
|---|---|---|---|
| Cytotoxicity (LDH leakage) | Significant increase | 2 mM | mdpi.com |
| Metabolic Activity | Diminished | > 1 mM | mdpi.com |
| Cell Morphology | Increased dendricity | ≥ 0.25 mM | mdpi.com |
| Immune Response (LPS-induced IL-6) | Suppressed secretion | Not specified | mdpi.com |
Macrophages (e.g., RAW264.7, THP-1 monocytes)
TEGDMA significantly influences the function of macrophages, key cells of the innate immune system.
RAW264.7 Macrophages: In the murine macrophage cell line RAW264.7, TEGDMA has been found to inhibit the inflammatory response triggered by bacterial endotoxins. Co-stimulation with lipopolysaccharide (LPS) and TEGDMA results in a concentration-dependent inhibition of LPS-induced release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-10 (IL-10). researchgate.netniom.no It also down-regulates the expression of surface antigens crucial for immune response, including CD14, CD40, and CD80. researchgate.net However, the expression of CD54 (ICAM-1) was increased by TEGDMA in LPS-stimulated cells. researchgate.net
THP-1 Monocytes: In the human THP-1 monocyte cell line, the effects of TEGDMA are dose- and time-dependent. Low concentrations (0.3 mM) can lead to an upregulation of proteins associated with stress response and cytoprotective functions. uib.no Conversely, higher concentrations (2.5 mM) result in diminished viability and a protein expression profile indicative of oxidative stress, DNA damage, and mitochondrial dysfunction. uib.no These cytotoxic effects have been reported for various cell types, including pulp cells and human gingival fibroblasts. researchgate.net
| Cell Line | Parameter | Observed Effect of TEGDMA | Reference |
|---|---|---|---|
| RAW264.7 | LPS-induced Cytokine Release (TNF-α, IL-6, IL-10) | Inhibited | researchgate.netniom.no |
| RAW264.7 | LPS-induced Surface Antigen Expression (CD14, CD40, CD80) | Down-regulated | researchgate.net |
| THP-1 | Protein Expression (at 0.3 mM) | Upregulation of stress and cytoprotective proteins | uib.no |
| THP-1 | Cell Viability (at 2.5 mM) | Diminished | uib.no |
| THP-1 | Cellular Stress (at 2.5 mM) | Induction of oxidative stress, DNA damage, mitochondrial dysfunction | uib.no |
Gingival Fibroblasts
Human gingival fibroblasts (HGFs) are significantly affected by TEGDMA exposure.
Cell Proliferation and Cell Cycle: Non-cytotoxic concentrations of TEGDMA can reduce the proliferation rate of HGFs. nih.gov This is achieved by delaying the cells in the G2 phase of the cell cycle, an effect controlled by the p53 onco-suppressive protein. nih.gov This G2 checkpoint activation may be a protective mechanism against the genotoxic effects of the compound. nih.gov
Enzymatic Activity: Exposure to sublethal concentrations of TEGDMA leads to increased hydrolase activity in both cell lysates and conditioned media from HGFs. nih.gov This effect can be additive when combined with monocyte chemotactic protein-1 (MCP-1). nih.gov
Morphology: TEGDMA exposure can alter the morphology of HGFs, causing them to lose their typical spindle-like shape. mdpi.com
Neuron Cells
The toxicity of dental composites containing TEGDMA on neuron cells has been documented. mdpi.com Leached monomers can diffuse and cause adverse effects on neuronal tissue, though detailed mechanisms of direct interaction at the cellular level require further investigation. mdpi.com Studies on isolated brain mitochondria have shown that TEGDMA can impair mitochondrial complex I, inhibiting substrate oxidation and ATP synthesis while stimulating the production of reactive oxygen species. nih.govresearchgate.net
Keratinocytes
TEGDMA negatively impacts oral keratinocytes. Research has shown that the monomer can inhibit the formation of keratinocyte layers, diminish their viability, and reduce their adherence. mdpi.com These effects suggest that TEGDMA could negatively impact processes like oral wound healing. mdpi.com
Other Cell Types (e.g., Cementoblasts)
Murine cementoblasts (OCCM.30) have been studied to understand the effects of TEGDMA on periodontal tissues.
Cell Viability and Apoptosis: TEGDMA was found to decrease cell viability and induce apoptotic cell death in cementoblasts. nih.govresearchgate.net
Signaling Pathways: This induction of apoptosis is mediated by caspases and is associated with the activation of the c-Jun N-terminal kinase (JNK) and p38 signaling pathways. nih.govresearchgate.net
Interactions with Cellular Pathways and Signaling Networks
TEGDMA interferes with several crucial cellular pathways and signaling networks, often initiated by the generation of reactive oxygen species (ROS). nih.gov
p53 Pathway: In human gingival fibroblasts, TEGDMA activates a G2 cell cycle checkpoint through the p53-p21(WAF1)-pRb molecular pathway. nih.gov In other cell lines, such as RAW264.7 macrophages and human pulp-derived cells, TEGDMA has also been shown to increase the expression of p53 to some extent. nih.gov
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways are significantly involved in the cellular response to TEGDMA. In cementoblasts, TEGDMA-induced apoptosis is linked to the JNK and p38 signal transduction pathways. nih.govresearchgate.net However, in HeLa cells and transformed human pulp cells, TEGDMA appeared to inhibit the formation of phospho-c-Jun and phospho-ATF-2, which are downstream of MAPK signaling. nih.gov
Autophagy and Oxidative Stress: In THP-1 monocytes, low concentrations of TEGDMA upregulate proteins associated with autophagy and oxidative stress, suggesting an initial protective response. uib.no At higher, toxic concentrations, the proteomic profile shifts to one indicative of mitochondrial dysfunction and DNA damage. uib.no In pre-odontoblast cells, TEGDMA has been shown to impair autophagic flux, leading to mitochondrial oxidative damage and apoptosis. researchgate.net
| Pathway/Network | Cell Type(s) | Effect of TEGDMA | Reference |
|---|---|---|---|
| p53 Pathway | Human Gingival Fibroblasts, RAW264.7, Human Pulp Cells | Activation, leading to G2 cell cycle arrest | nih.govnih.gov |
| JNK and p38 (MAPK) | Cementoblasts | Activation, leading to caspase-mediated apoptosis | nih.govresearchgate.net |
| c-Jun and ATF-2 | HeLa, Human Pulp Cells | Inhibition of phosphorylation | nih.gov |
| Autophagy | THP-1 Monocytes, Pre-odontoblasts | Impaired autophagic flux at high concentrations, leading to mitochondrial damage | uib.noresearchgate.net |
Modulation of Mitogen-Activated Protein Kinases (MAPK) Pathways
This compound (TEGDMA) has been shown to interfere with intracellular signal transduction by altering Mitogen-Activated Protein Kinase (MAPK) cascades. researchgate.net MAPKs, which include extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases, are critical in regulating cellular processes such as apoptosis. nih.gov
Research indicates that TEGDMA differentially activates these pathways depending on the cell type and exposure conditions. nactem.ac.uk In murine cementoblast (OCCM.30) cells, TEGDMA treatment significantly increased the phosphorylation of ERK, JNK, and p38. nih.gov However, further investigation revealed that the resulting caspase-mediated apoptosis was specifically associated with the JNK and p38 signal transduction pathways. nih.govnih.gov The use of a JNK inhibitor (JNK-in-8) and a p38 inhibitor (SB203580) markedly reduced the TEGDMA-induced activation of caspases 8, 9, and 3, while an ERK inhibitor (U0126) did not have the same effect. nih.gov This suggests that factors inhibiting JNK and p38 phosphorylation could be instrumental in preventing apoptosis mediated by TEGDMA. nih.gov
In RAW264.7 mouse macrophages and human pulp-derived cells, TEGDMA also leads to the activation of MAPK pathways, although the kinetics differ. nactem.ac.uk Short-term exposure (30 minutes) to TEGDMA in macrophages resulted in a slight activation of p38, whereas long-term exposure (24 hours) strongly activated both ERK1/2 and p38. nactem.ac.uk Similarly, in human pulp-derived cells, ERK1/2 was phosphorylated after short-term exposure, with sustained activation of both ERK1/2 and p38 after 24 hours. nactem.ac.uk The activation of ERK, JNK, and p38 has also been observed in salivary gland cells exposed to TEGDMA, where it was linked to the formation of reactive oxygen species (ROS) and the induction of apoptosis. researchgate.net
Table 1: Summary of TEGDMA's Effect on MAPK Pathways in Different Cell Types
| Cell Type | MAPK Pathway(s) Activated | Observed Effect | Reference |
|---|---|---|---|
| Murine Cementoblasts (OCCM.30) | JNK, p38, ERK | Caspase-mediated apoptosis associated with JNK and p38 activation. | nih.govnih.gov |
| RAW264.7 Macrophages | p38, ERK1/2 | Time-dependent activation; strong activation after 24 hours. | nactem.ac.uk |
| Human Pulp-Derived Cells | ERK1/2, p38 | Time-dependent activation; sustained activation after 24 hours. | nactem.ac.uk |
Nuclear Factor-κB (NF-κB) Protein Expression
The interaction of TEGDMA with the Nuclear Factor-κB (NF-κB) signaling pathway is complex and appears to be context-dependent. NF-κB is a crucial family of transcription factors involved in cell activation, survival, and inflammation. researchgate.net One key pathway influenced by TEGDMA that involves NF-κB is the OPG/RANK/RANKL signaling axis, which is critical in the differentiation of osteoclasts and odontoclasts. nih.gov
In human dental pulp cells, TEGDMA was found to influence the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Osteoprotegerin (OPG). nih.gov The binding of RANKL to its receptor, RANK, on osteoclast precursors stimulates differentiation, a process that involves the activation of NF-κB. nih.gov Studies showed that while TEGDMA did not alter the mRNA expression of RANKL, it did increase the protein expression of RANKL. nih.gov Conversely, both mRNA and protein levels of OPG, a decoy receptor that inhibits RANKL-RANK interaction, were decreased by TEGDMA treatment. nih.gov This suggests that TEGDMA may affect post-transcriptional regulation of gene expression and promote an environment conducive to odontoclastic differentiation by modulating the RANKL/OPG ratio, which is upstream of NF-κB activation in this context. nih.gov
In contrast, other studies suggest an inhibitory role for resin monomers on NF-κB activity, particularly in the context of an inflammatory response. Research on immunocompetent cells has shown that monomers can decrease cytokine secretion stimulated by lipopolysaccharide (LPS) by inhibiting the activation and nuclear translocation of NF-κB. researchgate.net
Regulation of Cellular Pathways through Transcription Factors (e.g., p53, c-Jun, ATF-2, ATF-3)
TEGDMA has been shown to interfere with the regulation of cellular pathways through the activation or inhibition of several stress-related transcription factors. nih.gov These transcription factors are often activated as a consequence of DNA damage or downstream of MAPK signaling pathways. nih.gov
The tumor suppressor protein p53 is a key regulator of the cellular response to stress. nih.gov In human gingival fibroblasts, non-cytotoxic concentrations of TEGDMA were found to activate the p53-p21(WAF1)-pRb molecular pathway, leading to a delay in the G2 phase of the cell cycle. nih.gov Evidence from siRNA-mediated gene knockdown indicates that p53 controls this TEGDMA-activated G2 checkpoint, likely to prevent cells with DNA damage from entering mitosis. nih.gov In other cell types, such as human transformed pulp-derived cells and RAW264.7 macrophages, TEGDMA also appeared to stimulate p53 expression to some extent. nih.gov
The transcription factors c-Jun, Activating Transcription Factor 2 (ATF-2), and Activating Transcription Factor 3 (ATF-3) are also modulated by TEGDMA. These proteins are members of the ATF/CREB family of transcription factors involved in cellular responses to stress. nih.gov In HeLa cells, TEGDMA did not clearly induce c-Jun or its phosphorylated form and inhibited the expression of ATF-2 and its phosphorylated form. nih.gov In RAW264.7 macrophages, TEGDMA acted negatively on the expression of c-Jun, ATF-2, and ATF-3. nih.govresearchgate.net The antioxidant N-acetylcysteine (NAC) was able to prevent the TEGDMA-induced downregulation of c-Jun and ATF-2 expression, suggesting a role for oxidative stress in this process. researchgate.net Furthermore, ATF-3 has been identified as a stress sensor that can interact with and stabilize p53, augmenting its function in response to genotoxic stress. embopress.orgresearchgate.net
Table 2: Effects of TEGDMA on Key Transcription Factors
| Transcription Factor | Cell Type | Effect of TEGDMA | Downstream Consequence | Reference |
|---|---|---|---|---|
| p53 | Human Gingival Fibroblasts | Late activation of p53-p21 pathway | G2 cell cycle arrest | nih.gov |
| p53 | Human Pulp Cells, RAW264.7 Macrophages | Slight stimulation of expression | Part of a complex cellular stress response | nih.gov |
| c-Jun | HeLa Cells, RAW264.7 Macrophages | No clear induction or negative regulation of expression | Altered stress response signaling | nih.govresearchgate.net |
| ATF-2 | HeLa Cells, RAW264.7 Macrophages | Inhibition or negative regulation of expression | Altered stress response signaling | nih.govresearchgate.net |
Endoplasmic Reticulum Stress
The endoplasmic reticulum (ER) is a crucial organelle for protein synthesis, folding, and transport. jkaoms.org An accumulation of misfolded or unfolded proteins in the ER lumen leads to a condition known as ER stress. jkaoms.org Evidence suggests that ER stress is one of the mechanisms by which TEGDMA induces apoptosis in dental pulp cells. nih.govresearchgate.net
Exposure of pulp cells to TEGDMA leads to the activation of caspase-12, a key event associated with ER stress-induced apoptosis. nih.govresearchgate.net The ER is a primary site for post-translational protein modification, and disruptions caused by agents like TEGDMA can trigger the unfolded protein response (UPR). jkaoms.orgnih.gov If the stress is prolonged or excessive, it can lead to programmed cell death. targetmol.com The identification of increased cleaved caspase-12 levels in pulp cells following TEGDMA exposure points to the ER as a significant organelle in mediating the cytotoxic effects of the monomer. nih.gov This suggests that ER stress, alongside caspase-dependent and caspase-independent mitochondrial pathways, is a novel mediator of TEGDMA-induced cell death. nih.govresearchgate.net Increased levels of reactive oxygen species (ROS) caused by TEGDMA may also be attributed to damage and subsequent dysfunction of the ER. nih.gov
Biodegradation and Metabolic Fate of Triethylene Glycol Dimethacrylate
Hydrolytic Degradation Products of TEGDMA (e.g., Triethylene Glycol)
The ester linkages within the TEGDMA molecule are susceptible to hydrolytic degradation, a chemical breakdown process involving water. nih.govuomustansiriyah.edu.iq This process can be catalyzed by acids, bases, or enzymes and results in the cleavage of the ester bonds. uomustansiriyah.edu.iq The primary degradation products identified from the hydrolysis of TEGDMA are Triethylene Glycol (TEG) and Methacrylic Acid (MA). researchgate.netresearchgate.net
Passive hydrolysis, which occurs in the presence of water or oral fluids, contributes to the breakdown of the monomer. researchgate.netnih.gov This chemical interaction, along with mechanical stresses, can lead to the degradation of the resin material over time. chemicalbook.comnih.gov
Table 1: Key Hydrolytic Degradation Products of TEGDMA
| Precursor Compound | Degradation Process | Key Products |
| Triethylene glycol dimethacrylate (TEGDMA) | Hydrolysis | Triethylene Glycol (TEG) |
| Methacrylic Acid (MA) | ||
| Formaldehyde | ||
| 2,3-epoxymethacrylic acid (2,3-EMA) |
This table summarizes the primary molecules formed from the hydrolytic breakdown of TEGDMA as identified in scientific literature. researchgate.netresearchgate.net
Enzymatic Degradation of TEGDMA (e.g., by Salivary Esterases)
The degradation of TEGDMA in the oral cavity is not solely a passive hydrolytic process; it is significantly accelerated by enzymes present in human saliva. nih.govuomustansiriyah.edu.iq Salivary esterases, a class of hydrolase enzymes, play a crucial role in catalyzing the breakdown of the ester bonds in TEGDMA. nih.govuomustansiriyah.edu.iqproquest.com
Specific enzymes identified with the potential to degrade TEGDMA include pseudocholinesterase (PCE) and cholesterol esterase (CE). proquest.comnih.govresearchgate.net Studies have shown that PCE exhibits a greater specificity towards TEGDMA compared to other resin monomers. nih.gov The concentration and specific composition of these esterases in an individual's saliva can influence the rate and extent of degradation of dental composite materials. nih.gov The enzymatic action of these salivary hydrolases leads to the release of degradation products, such as methacrylic acid, from the resin matrix. proquest.com Research has confirmed that human saliva contains sufficient levels of these enzymes to cause the degradation of composite resins. proquest.comnii.ac.jp
Table 2: Salivary Enzymes Involved in TEGDMA Degradation
| Enzyme | Class | Role in Degradation |
| Pseudocholinesterase (PCE) | Esterase | Catalyzes hydrolysis of TEGDMA's ester bonds, showing high specificity. proquest.comnih.gov |
| Cholesterol Esterase (CE) | Esterase | Contributes to the breakdown of TEGDMA components. proquest.comnih.gov |
| Albumin | Protein | Identified as a lead candidate with significant esterase activity, particularly when complexed with Zn-α2-glycoprotein. nih.gov |
This table details the key salivary enzymes and proteins that have been identified to have a role in the enzymatic degradation of TEGDMA.
Metabolic Pathways of TEGDMA in Biological Systems (e.g., Epoxide and Valine Pathways)
Once released and absorbed, TEGDMA and its byproducts are subjected to metabolic processes within biological systems. researchgate.netnih.gov The metabolic pathway for TEGDMA can commence with its hydrolysis by non-specific esterases into methacrylic acid and triethylene glycol. researchgate.net
Two main metabolic pathways for TEGDMA have been postulated: the epoxide pathway and the valine pathway. nih.gov The epoxide pathway involves the formation of an intermediate compound, 2,3-epoxymethacrylic acid (2,3-EMA), which is then further metabolized. researchgate.netnih.gov This pathway ultimately leads to the formation of pyruvate. nih.gov The valine pathway, on the other hand, results in the formation of L-malate. nih.gov Research comparing the formation of these two intermediates in human A549 cells suggests that the epoxide pathway, leading to pyruvate, is the primary route for the metabolization of TEGDMA. nih.gov
Another significant metabolic reaction involves the conjugation of TEGDMA with glutathione (B108866) (GSH), a key cellular antioxidant. researchgate.netresearchgate.net This process, known as a Michael addition, forms TEGDMA-glutathione adducts, which is a cellular protection mechanism to eliminate the methacrylate (B99206). researchgate.netresearchgate.net
Long-Term Stability of TEGDMA in Biological Fluids (e.g., Saliva)
The stability of TEGDMA in biological fluids like saliva is influenced by both its release from the composite material and its subsequent degradation. The release of unreacted monomers is a time-dependent process, with a significant portion being released within the first 24 hours after polymerization. chemicalbook.com
Studies monitoring the concentration of leached monomers in saliva over time have confirmed that the release gradually decreases. nih.govnih.gov For instance, one in-vitro study measured the release of TEGDMA from different composite materials into saliva at intervals of 1.5, 6, and 24 hours, showing a declining trend in the amount of eluted monomer over this period. nih.govresearchgate.net However, the long-term presence of TEGDMA can still be detected. One study found that after an initial period, the maximum concentration of TEGDMA released from a self-curing composite was 0.18 μM after 10 days, increasing to 0.89 μM after 6 months. researchgate.net
The degradation of the resin matrix through hydrolytic and enzymatic processes contributes to a loss of material mass and can affect the long-term structural integrity of the composite restoration. uomustansiriyah.edu.iqresearchgate.net The hydrophilic nature of TEGDMA, which facilitates water absorption, makes it more susceptible to this long-term degradation compared to more hydrophobic monomers. uomustansiriyah.edu.iq Concerns have been raised regarding the long-term bond stability of restorations, as in vitro experiments mimicking five years of clinical use have shown instances of separation and marginal gaps, which can be linked to material degradation. dovepress.com
Table 3: Elution of TEGDMA into Saliva Over 24 Hours (Example from one composite type)
| Time After Curing | Amount of TEGDMA Released (µg from 0.1g composite) |
| 1.5 hours | 2.01 |
| 6 hours | 0.89 |
| 24 hours | 0.35 |
This table is based on data from a study by B. Drozdová et al. (2023), showing the decreasing release of TEGDMA from a specific composite material (Gradia Direct X) into saliva over a 24-hour period. nih.govresearchgate.net
Reproductive and Systemic Toxicology Research of Triethylene Glycol Dimethacrylate
Reproductive System Effects in Animal Models (e.g., Male Fertility, Spermatogenesis, Embryonic Resorptions)
Research in animal models, particularly mice, has demonstrated that exposure to Triethylene glycol dimethacrylate (TEGDMA) can have significant adverse effects on the male reproductive system. nih.govresearchgate.net Studies have shown that TEGDMA administration can lead to a notable decrease in male fertility. nih.gov
One key finding is the impact on pregnancy outcomes when untreated female mice are mated with TEGDMA-treated males. These pairings have resulted in a significant reduction in pregnancy rates. nih.govresearchgate.net Furthermore, a significant increase in the ratio of total embryonic resorptions to the total number of implantations has been observed. nih.govresearchgate.net This suggests that paternal exposure to TEGDMA can negatively affect embryonic development and viability.
The process of sperm formation, known as spermatogenesis, is also impacted by TEGDMA. nih.gov Histopathological examinations of the testes in exposed male mice have revealed alterations such as the detachment of germ cells and the shedding of the germinal epithelium into the tubule lumen. researchgate.netnih.gov These changes are indicative of disrupted spermatogenesis. nih.gov Consistently, studies have reported significant reductions in testicular and epididymal sperm counts, as well as in the efficiency of sperm production in males treated with TEGDMA. nih.govresearchgate.net
In addition to these functional and cellular effects, TEGDMA exposure has been linked to changes in the weight of reproductive organs. nih.govresearchgate.net A significant reduction in the body weight and testis weight of treated males has been observed. nih.govresearchgate.net The weights of accessory reproductive glands, such as the seminal vesicles and preputial glands, have also been shown to be affected. nih.govresearchgate.net
Table 1: Effects of TEGDMA on Male Reproductive Parameters in Mice
| Parameter | Observation | Reference |
|---|---|---|
| Fertility | Significant reduction in pregnancy rate in females mated with treated males. | nih.govresearchgate.net |
| Embryonic Development | Significant increase in total embryonic resorptions as a percentage of total implantations. | nih.govresearchgate.net |
| Spermatogenesis | Detachment of germ cells and shedding of germinal epithelium; reduced testicular and epididymal sperm counts; reduced efficiency of sperm production. | nih.govresearchgate.netnih.gov |
| Organ Weight | Significant reduction in body weight and testis weight; altered weight of seminal vesicles and preputial glands. | nih.govresearchgate.net |
Hormonal Regulation Disruption by TEGDMA Exposure (e.g., LH, FSH)
Exposure to TEGDMA has been shown to disrupt the normal hormonal regulation of the male reproductive system. nih.gov The key hormones involved in regulating testicular function are Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), both secreted by the pituitary gland. nih.govlongdom.org LH stimulates the Leydig cells in the testes to produce testosterone, while FSH acts on Sertoli cells to support spermatogenesis. youtube.com
Studies on male mice have demonstrated that long-term exposure to TEGDMA can lead to significantly higher serum levels of both LH and FSH compared to controls. nih.gov This elevation in gonadotropins suggests a compensatory response by the pituitary gland to testicular dysfunction. nih.gov The disruption of this hormonal axis is a strong indicator that TEGDMA's reproductive toxicity is mediated, at least in part, through an endocrine-disrupting mechanism. nih.gov
Table 2: Hormonal Changes Following TEGDMA Exposure in Male Mice
| Hormone | Observed Change | Reference |
|---|---|---|
| Luteinizing Hormone (LH) | Significantly higher serum levels in exposed males. | nih.gov |
| Follicle-Stimulating Hormone (FSH) | Significantly higher serum levels in exposed males. | nih.gov |
Systemic Absorption and Distribution of TEGDMA and its Metabolites
TEGDMA is a component of many resin-based dental materials. nih.govchemicalbook.com Due to incomplete polymerization during the curing process, unreacted monomers can leach from these materials into the oral environment. chemicalbook.com Its hydrophilic nature facilitates its diffusion into aqueous environments like saliva. nih.govresearchgate.net From the oral cavity, TEGDMA can be absorbed and distributed systemically. mdpi.com It has been hypothesized that TEGDMA can penetrate membranes and interfere with oral and systemic tissues. nih.gov
Once absorbed, TEGDMA is subject to metabolic processes. nih.gov Research on the in vivo metabolism of TEGDMA has identified several metabolites. nih.gov Studies have developed methods to separate TEGDMA from its related metabolites, which include triethylene glycol (TEG), 2,3-epoxymethacrylicacid methylester (2,3-EMME), and methacrylicacid methylester (MAME). nih.gov In guinea pigs, it has been reported that a substantial portion of radiolabeled TEGDMA is excreted as carbon dioxide via the lungs, with another significant portion being excreted in the urine. researchgate.net This indicates that the compound and its byproducts are distributed throughout the body and processed for elimination.
Other Systemic Health Effects and Concerns
Beyond its reproductive toxicity, TEGDMA is associated with a range of other systemic health concerns. In vitro studies have consistently shown that TEGDMA is cytotoxic to various cell types. nih.gov A primary mechanism underlying its toxicity is the induction of oxidative stress, which is partly attributed to the depletion of glutathione (B108866), a key cellular antioxidant. nih.gov
TEGDMA has been shown to cause damage to DNA, leading to a high frequency of mutations in some studies. nih.gov Research at the proteomic level indicates that exposure can lead to a protein expression profile associated with oxidative stress, DNA damage, mitochondrial dysfunction, and inhibition of the cell cycle. nih.gov Specifically, TEGDMA can impair mitochondrial function by inhibiting Complex I of the electron transport chain, which disrupts cellular respiration and energy production. mdpi.com
Furthermore, TEGDMA has been identified as a sensitizer, capable of causing allergic skin reactions in susceptible individuals, such as dental professionals and patients. nih.govarkema.com It can also modulate immune responses. For example, it has been shown to suppress the secretion of certain cytokines, such as Interleukin-6 (IL-6), which could impair the body's inflammatory and immune functions. mdpi.com
Advanced Analytical Methodologies in Tegdma Research
Chromatographic Techniques for TEGDMA and Metabolite Quantification (e.g., HPLC)
Chromatographic methods are fundamental in separating and quantifying TEGDMA and its metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and commonly used separation technique for determining the quality and quantity of residual monomers like TEGDMA that may leach from dental resin materials. nih.gov Studies have successfully employed HPLC to measure the elution of TEGDMA from dual-cured resin cements, revealing that the cumulative amount of eluted TEGDMA increases over time, with the highest levels detected after 21 days. nih.gov
In one study, various commercial dental resin composites were analyzed using HPLC, which successfully separated TEGDMA from other components like bisphenol A (BPA) and Bis-GMA. dphen1.com The chromatograms showed distinct peaks for each compound, allowing for their individual quantification. dphen1.com For instance, in a Bis-GMA based resin composite, major peaks corresponding to TEGDMA and Bis-GMA were identified with specific retention times. dphen1.com The elution of TEGDMA has been observed from various bulk-fill dental composite resins, with one study reporting a release of 12.511 μg/ml of TEGDMA after three months. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the detection and quantification of eluted components from polymerized resin-based dental materials. nih.gov A study investigating the leaching of ingredients from commercial dental composites found that the amount of eluted TEGDMA after 24 hours ranged from 0-0.5 mg in water and 0-1.6 mg in methanol (B129727) from 100 mg of polymerized composite. nih.gov Furthermore, sample preparation methods such as Solid Phase Extraction (SPE) and Headspace Solid-Phase Microextraction (HS-SPME) have been developed to analyze TEGDMA and its metabolites, including triethylene glycol (TEG), in buffer samples prior to GC-MS analysis. nih.gov
Table 1: Chromatographic Quantification of TEGDMA Elution
| Analytical Method | Material Source | Elution Medium | Time Point | TEGDMA Concentration | Source |
|---|---|---|---|---|---|
| HPLC | Dual-cured resin cements | Not specified | 21 days | Highest cumulative amount | nih.gov |
| HPLC | Bulk fill composite resin (SDR) | 75% ethanol/distilled water | 3 months | 12.511 µg/ml | researchgate.net |
| GC-MS | Polymerized composites (100mg) | Water | 24 hours | 0-0.5 mg | nih.gov |
| GC-MS | Polymerized composites (100mg) | Methanol | 24 hours | 0-1.6 mg | nih.gov |
Spectroscopic Methods for TEGDMA Analysis (e.g., NIR Spectroscopy, FTIR, C-13 NMR)
Spectroscopic techniques provide valuable information about the chemical structure and polymerization of TEGDMA. Fourier Transform Infrared (FTIR) spectroscopy is a non-invasive method frequently used to determine the degree of conversion of composite materials. mdpi.com The FTIR spectrum of TEGDMA exhibits characteristic bands, such as the C-O-C asymmetric valence vibrations at 1297 cm⁻¹ and the valence vibrations of the ester groups at 1168 cm⁻¹. mdpi.com Upon polymerization, shifts in these bands, like the C-O-C symmetric valence vibrations moving to 1103 cm⁻¹, indicate the conversion of the monomer. mdpi.commdpi.com The C=C stretching vibration at 1636 cm⁻¹ is also a key indicator of the monomer's presence. researchgate.net Studies have utilized FTIR to analyze the polymerization efficacy of dental cements containing TEGDMA, demonstrating that materials with a higher proportion of TEGDMA can exhibit greater conversion rates. mdpi.com
While specific research on Near-Infrared (NIR) Spectroscopy and Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) for TEGDMA analysis is less commonly detailed in the provided context, these techniques are powerful tools in polymer chemistry. NIR spectroscopy can be used for real-time monitoring of polymerization kinetics, while C-13 NMR provides detailed information about the carbon skeleton of the TEGDMA molecule, allowing for the identification of different carbon environments and the characterization of the polymer structure.
Table 2: Characteristic FTIR Bands for TEGDMA
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance | Source |
|---|---|---|---|
| 1636 | C=C stretch | Indicates presence of the methacrylate (B99206) group (monomer) | researchgate.net |
| 1297 | C-O-C asymmetric valence vibrations | Characteristic of the TEGDMA molecule | mdpi.com |
| 1168 | Valence vibrations of ester groups | Characteristic of the TEGDMA molecule | mdpi.commdpi.com |
| 1103 | C-O-C symmetric valence vibrations | Shift upon polymerization indicates monomer conversion | mdpi.com |
Mass Spectrometry-Based Proteomics for TEGDMA-Induced Cellular Changes
Mass spectrometry-based proteomics has emerged as a critical tool for investigating the molecular mechanisms of TEGDMA toxicity by identifying global changes in protein expression. nih.gov One study utilized Stable Isotope Labeling by Amino acids in Cell culture (SILAC) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the proteome of human THP-1 monocytes exposed to TEGDMA. nih.govnih.gov The results revealed that exposure to 0.3 mM TEGDMA led to the upregulation of 22 proteins and downregulation of 11 proteins, while 2.5 mM TEGDMA resulted in 15 upregulated and 37 downregulated proteins. nih.gov These proteomic changes were associated with oxidative stress, DNA damage, mitochondrial dysfunction, and cell cycle inhibition at higher concentrations. nih.govnih.gov
Flow Cytometry for Cell Viability and Apoptosis Assessment
Flow cytometry is a powerful technique for assessing cell viability and the induction of apoptosis (programmed cell death) in response to TEGDMA exposure. nih.govbohrium.com By using fluorescent probes such as Annexin V and propidium (B1200493) iodide (PI), researchers can distinguish between viable, apoptotic, and necrotic cells. researchgate.net Studies on human gingival fibroblasts and dental pulp cells have shown that TEGDMA induces apoptosis in a dose- and time-dependent manner. nih.govnih.gov For example, a dramatic increase in apoptotic cells was detected by flow cytometry in fibroblasts treated with 7.5 mM TEGDMA for 24 hours. nih.govbohrium.com In human dental pulp cells, TEGDMA concentrations of 0.3 mM and higher were found to significantly increase apoptosis compared to control groups. nih.gov
Table 3: Flow Cytometry Analysis of TEGDMA-Induced Apoptosis
| Cell Type | TEGDMA Concentration | Exposure Time | Observation | Source |
|---|---|---|---|---|
| Human Gingival Fibroblasts | 7.5 mM | 24 hours | Dramatic increase in apoptotic cells | nih.govbohrium.com |
| Human Dental Pulp Cells | 0.3, 1, and 3 mM | 24 hours | Dose-dependent increase in apoptosis | nih.gov |
| Murine Cementoblasts (OCCM.30) | ≥1 mM | 24 hours | Dose-dependent increase in sub-G1 population and apoptotic cells | researchgate.net |
Real-Time Polymerase Chain Reaction (RT-PCR) for Gene Expression Studies
Real-Time Polymerase Chain Reaction (RT-PCR), particularly quantitative RT-PCR (qRT-PCR), is a sensitive method used to quantify changes in gene expression following exposure to TEGDMA. nih.gov Microarray analyses, confirmed by qRT-PCR, have revealed that TEGDMA can cause massive and dynamic changes in the gene expression profiles of human dental pulp cells (hDPCs). researchgate.netresearchgate.net In one study, over a thousand genes were differentially expressed after 1- and 7-day incubation periods with a non-cytotoxic concentration of TEGDMA. researchgate.net Specific genes whose expression is altered by TEGDMA include those involved in odontoclastic differentiation, such as osteoprotegerin (OPG) and receptor activator of nuclear factor (NF)-κB ligand (RANKL). nih.gov Research has shown that TEGDMA can decrease the mRNA expression of OPG in a dose-dependent manner in hDPCs. nih.gov
Western Blot Analysis for Protein Expression
Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample, providing insights into the cellular pathways affected by TEGDMA. nih.govmdpi.com This method has been employed to confirm the findings of proteomic studies and to investigate the activation of specific signaling cascades. researchgate.net For example, Western blotting has been used to measure changes in the levels of apoptosis-specific proteins such as caspases and Apoptosis-Inducing Factor (AIF). nih.govmdpi.com In pulp cells exposed to TEGDMA, Western blot analysis revealed a significant increase in the cleaved (active) forms of caspase-3, -8, and -9, as well as an induction of AIF production, indicating the activation of both caspase-dependent and -independent apoptotic pathways. nih.govmdpi.com
Table 4: Western Blot Analysis of Protein Expression Changes Induced by TEGDMA in Pulp Cells
| Protein | TEGDMA Concentration | Exposure Time | Observation | Source |
|---|---|---|---|---|
| Cleaved Caspase-3 | 1.5 mM and 3 mM | 24 hours | Significant elevation | nih.gov |
| Cleaved Caspase-8 | 0.1 mM and 0.2 mM | 24 hours | Significant elevation | nih.gov |
| Cleaved Caspase-9 | 0.75, 1.5, and 3 mM | 24 hours | Significant elevation | nih.gov |
| Caspase-12 | > 0.75 mM | 24 hours | Significant increase | nih.gov |
| Apoptosis-Inducing Factor (AIF) | 0.2, 0.75, and 1.5 mM | 24 hours | Significant production | nih.gov |
Bioenergetic Assessment Techniques (e.g., Oxygen Consumption Rate)
The investigation into the cellular impacts of Triethylene glycol dimethacrylate (TEGDMA) increasingly utilizes advanced analytical methodologies to assess bioenergetics. Bioenergetic assessment provides a systems-level view of cellular metabolic function, with the Oxygen Consumption Rate (OCR) being a key indicator of mitochondrial respiration. harvard.edunih.gov Techniques that measure OCR are pivotal in elucidating the mechanisms by which TEGDMA exerts its cellular effects, as mitochondria are a primary target of its activity. nih.govnih.gov
Modern bioenergetic research heavily relies on high-resolution respirometry and extracellular flux analyzers, such as the Agilent Seahorse XF Analyzer. harvard.edunih.gov These instruments simultaneously measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time. nih.govbidmc.org OCR is a direct measure of mitochondrial respiration, while ECAR is an indicator of glycolysis. nih.gov By monitoring these two parameters, researchers can gain a comprehensive understanding of a cell's metabolic state and how it is affected by compounds like TEGDMA. bidmc.org The Seahorse XF system uses sensor probes embedded with fluorophores that react to the changing concentrations of oxygen and protons in the medium surrounding the cells, allowing for kinetic measurements of metabolic changes. youtube.com
Research employing these techniques has demonstrated that TEGDMA significantly impairs mitochondrial function by inhibiting the oxygen consumption rate. nih.govnih.gov Studies have identified Complex I of the mitochondrial electron transport chain as a primary target for TEGDMA. nih.govnih.govnih.gov When mitochondria are supplied with substrates that are oxidized by Complex I (such as glutamate, malate, and pyruvate), TEGDMA causes a substantial decrease in respiration, mitochondrial membrane potential, and subsequent ATP production. nih.gov Conversely, when mitochondria are energized with succinate, a Complex II substrate, the inhibitory effect of TEGDMA on oxygen consumption is significantly less pronounced. nih.govresearchgate.net This differential effect strongly indicates a specific inhibition at Complex I. researchgate.net
In studies using human pulp cells (HPCs), treatment with TEGDMA led to a significant, time-dependent decrease in the cellular oxygen consumption rate. nih.gov After 4 hours of incubation, the OCR was reduced by about 50%, and by 24 hours, it had decreased to approximately 20% of the control cells. nih.gov This impairment of mitochondrial respiration forces cells to increase glucose consumption to produce ATP through anaerobic glycolysis. nih.gov
Experiments on dental pulp stem cells (DPSCs) and isolated guinea pig brain mitochondria further detail the inhibitory effects of TEGDMA on cellular respiration. nih.govresearchgate.net In permeabilized DPSCs, TEGDMA was shown to drastically reduce oxygen consumption when Complex I-linked substrates were used. nih.gov Similarly, in isolated brain mitochondria, TEGDMA inhibited ADP-stimulated respiration by as much as 88% with glutamate-malate as the substrate. researchgate.net
The data below, derived from studies on isolated mitochondria and dental pulp stem cells, illustrates the quantitative impact of TEGDMA on oxygen consumption under various experimental conditions.
Table 1: Effect of TEGDMA on Oxygen Consumption Rate (OCR) in Isolated Guinea Pig Brain Mitochondria
This table shows the oxygen consumption rate in isolated mitochondria energized by different respiratory substrates in the presence and absence of 5 mM TEGDMA. Data is expressed in nmol O₂/min/mg protein.
| Respiratory Substrate | Condition | Oxygen Consumption Rate (nmol/min/mg protein) | Percentage Decrease |
| α-Ketoglutarate | Control (ADP-stimulated) | 98 ± 2 | \multirow{2}{}{69%} |
| + 5 mM TEGDMA | 30 ± 2 | ||
| Glutamate + Malate | Control (ADP-stimulated) | 200 ± 9 | \multirow{2}{}{88%} |
| + 5 mM TEGDMA | 24 ± 3 | ||
| Succinate | Control (ADP-stimulated) | 166 ± 10 | \multirow{2}{*}{~4%} |
| + 5 mM TEGDMA | 159 ± 5 |
Data sourced from scientific diagrams and text describing experiments on isolated mitochondria. researchgate.net
Table 2: Effect of TEGDMA on Oxygen Consumption in Permeabilized Dental Pulp Stem Cells (DPSCs)
This table displays the percentage decrease in oxygen consumption in permeabilized DPSCs when treated with TEGDMA, using different mitochondrial substrates. The control respiration level is considered 100%.
| Substrate | Initial OCR (% of Control) | Final OCR after TEGDMA (% of Control) | Percentage Decrease |
| Pyruvate + Malate | 84.9 ± 0.8% | 24.3 ± 1.8% | ~71% |
| Glutamate + Malate | 86.2 ± 2.5% | 28.9 ± 1.3% | ~66% |
| α-Ketoglutarate | 92.5 ± 3.0% | 34.9 ± 3.7% | ~62% |
| Succinate | 101.5 ± 2.2% | 84.2 ± 2.3% | ~17% |
Data adapted from research on permeabilized dental pulp stem cells. nih.gov
Clinical and Translational Research Perspectives on Triethylene Glycol Dimethacrylate
TEGDMA in Dental Composites and Restorative Materials
Triethylene glycol dimethacrylate (TEGDMA) is a crucial monomer in the formulation of dental resin composites, primarily utilized for its ability to modify the physical and mechanical properties of the final restorative material. Its low molecular weight and viscosity make it an indispensable component in many commercially available dental composites.
Role as a Diluent Monomer and Viscosity Modifier
The addition of TEGDMA to a Bis-GMA resin matrix has a pronounced effect on the viscosity of the mixture. Research has shown a direct correlation between the concentration of TEGDMA and the reduction in the viscosity of the uncured composite paste. For instance, the viscosity of Bis-GMA can be as high as 910 Pa·s at approximately 22°C, while TEGDMA has a viscosity of about 0.01 Pa·s at the same temperature nih.gov. The substantial difference in viscosity underscores TEGDMA's effectiveness as a diluting agent.
Viscosity of Monomer Mixtures
| Monomer Mixture (wt%) | Viscosity (Pa·s) | Temperature (°C) |
|---|---|---|
| Bis-GMA (100%) | 566.1 | 25 |
| Bis-GMA / TEGDMA (50/50) | Not specified | Not specified |
| mCl-BisGMA (100%) | 8.3 | 25 |
Co-monomer Formulations (e.g., with Bis-GMA, UDMA, Bis-EMA)
TEGDMA is rarely used as the sole monomer in dental composites. Instead, it is typically part of a complex co-monomer system designed to achieve a balance of desired properties. The most common formulations involve a combination of a high molecular weight, high viscosity monomer like Bis-GMA or urethane (B1682113) dimethacrylate (UDMA), and a low viscosity diluent like TEGDMA. Ethoxylated bisphenol A dimethacrylate (Bis-EMA) is another monomer often included in these formulations.
The ratio of these monomers is carefully controlled to optimize properties such as handling, curing characteristics, mechanical strength, and water sorption. For example, a typical Bis-GMA/TEGDMA mixture may have a ratio of 60-80 wt% Bis-GMA to 20-40 wt% TEGDMA. In formulations with UDMA, less TEGDMA may be required due to UDMA's lower viscosity compared to Bis-GMA. The specific combination and ratio of monomers will ultimately dictate the final properties of the cured composite material.
Impact on Mechanical Properties and Material Performance
The inclusion of TEGDMA in dental composite formulations has a significant impact on the mechanical properties of the cured material. While it is essential for achieving a workable viscosity and high degree of conversion, its presence can also have some drawbacks. Due to its flexible nature, higher concentrations of TEGDMA can sometimes lead to a decrease in the flexural strength and elastic modulus of the composite.
However, the relationship is complex and also depends on the other monomers in the formulation and the filler content. For instance, in a Bis-GMA/TEGDMA system, increasing the TEGDMA content can lead to a higher degree of conversion, which in turn can positively influence mechanical properties. One study found that for a Bis-GMA/TEGDMA resin filled with nano fibrillar silicate, a 1.0% mass fraction of the nano-filler in a 50/50 Bis-GMA/TEGDMA resin resulted in a 40% improvement in flexural strength and a 16.7% improvement in elastic modulus nih.gov.
Mechanical Properties of a Bis-GMA/TEGDMA (50/50) Resin with Nano Fibrillar Silicate (FS)
| Mass Fraction of Nano FS (%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Work of Fracture (kJ/m²) |
|---|---|---|---|
| 0 (Control) | 90 ± 5 | 1.8 ± 0.2 | 5.1 ± 0.6 |
| 1.0 | 126 ± 4 | 2.1 ± 0.2 | 9.1 ± 1.0 |
| 2.5 | 128 ± 6 | 2.4 ± 0.4 | 8.6 ± 1.1 |
Conversely, some studies have shown that replacing TEGDMA with other co-monomers can lead to improved mechanical properties. For instance, partial or total replacement of TEGDMA by BisEMA has been associated with decreases in the degree of conversion and flexural strength bohrium.com.
Clinical Implications of TEGDMA Leaching from Restorations
A significant concern with the use of TEGDMA in dental composites is its potential to leach from the cured restoration into the oral environment. Incomplete polymerization of the resin matrix can result in the presence of unreacted monomers, including TEGDMA, which can be released over time. Due to its relatively hydrophilic nature and low molecular weight, TEGDMA is one of the most commonly detected leachable components from dental composites.
The amount of leached TEGDMA can vary depending on several factors, including the composition of the composite, the degree of conversion achieved during curing, and the surrounding oral environment. Studies have shown that the concentration of TEGDMA reaching the dental pulp could be around 4 mmol/L chemicalbook.com. Another study measuring TEGDMA leaching from four different resin cements found the highest mean concentrations to be 203.8 µM, 219.9 µM, 190.1 µM, and 282.5 µM, respectively nih.gov. The release of these monomers is time-dependent, with a significant portion being released in the first 24 hours after polymerization chemicalbook.com.
Strategies for Improving Curing and Reducing Monomer Release
To mitigate the clinical implications of TEGDMA leaching, various strategies are being explored to improve the degree of conversion of dental composites and reduce monomer release.
Modification of Resin Formulation: Researchers are investigating the use of alternative monomers to partially or fully replace TEGDMA. The goal is to develop resin systems with lower polymerization shrinkage and a higher degree of conversion, thereby reducing the amount of leachable residual monomers. The incorporation of hyperbranched oligomers and thiol-ene systems into Bis-GMA/TEGDMA resins has shown promise in reducing volumetric shrinkage nih.govtandfonline.com.
Optimization of Curing Protocols: The duration and intensity of the light-curing process play a critical role in the degree of conversion. Ensuring adequate light exposure according to the manufacturer's instructions is crucial for maximizing polymerization and minimizing the release of unreacted monomers. Studies have shown that increasing the curing time can lead to a reduction in the amount of leached monomers for some composite materials researchgate.net.
Post-Curing Treatments: While not yet common in clinical practice, post-curing heat treatments of composite restorations have been shown to improve the degree of conversion and reduce the amount of leachable monomers.
TEGDMA in Dental Adhesives and Sealants
TEGDMA is also a common component in dental adhesives and pit and fissure sealants. In these applications, its role as a diluent monomer is equally important for achieving the low viscosity necessary for penetrating and sealing the intricate tooth structures.
In pit and fissure sealants, the low viscosity imparted by TEGDMA allows the material to flow into the deep grooves and fissures of the occlusal surfaces of posterior teeth, effectively sealing them off from bacteria and preventing caries. Resin-based sealants are often formulated with methacrylate (B99206) monomers, including a significant proportion of TEGDMA, to achieve the desired flowability and sealing ability researchgate.net.
TEGDMA in Bone Cements and Other Biomaterials
TEGDMA is a common component in acrylic bone cements, where it serves as a co-monomer to improve the handling characteristics and mechanical properties of the final polymerized product. In polymethyl methacrylate (PMMA)-based bone cements, TEGDMA can be incorporated into the liquid monomer phase to reduce viscosity, allowing for better mixing and intrusion into the trabecular bone, which is crucial for implant fixation.
The concentration of TEGDMA in these formulations can vary, influencing the setting time, exothermicity (heat released during polymerization), and the mechanical properties of the cured cement. For instance, the substitution of methyl methacrylate (MMA) with higher molecular weight monomers like TEGDMA can lead to a reduction in polymerization shrinkage and the peak temperature reached during curing. One study explored the replacement of up to 60% (v/v) of MMA with ethoxytriethyleneglycol methacrylate (a derivative of TEGDMA), which resulted in decreased maximum temperature and residual monomer content. nih.gov This modification also led to an increase in fracture strain, indicating a less brittle material. nih.gov
Beyond bone cements, TEGDMA is a key ingredient in a vast array of dental biomaterials, including restorative composites, adhesives, and sealants. mdpi.comresearchgate.net In these applications, it is typically copolymerized with larger, more viscous dimethacrylate monomers such as bisphenol A-glycidyl methacrylate (Bis-GMA) or urethane dimethacrylate (UDMA). mdpi.com The inclusion of TEGDMA enhances the degree of conversion of the polymer network, which can positively impact the material's mechanical strength and durability. mdpi.com However, the elution of unreacted TEGDMA from these materials into the biological environment is a significant concern. Studies have shown that TEGDMA can be released from resin cements over time, with the cumulative amount increasing as a function of time. nih.govresearchgate.netresearchgate.net
Therapeutic Interventions and Mitigation Strategies for TEGDMA Toxicity
The potential for TEGDMA to induce cellular toxicity has prompted research into various therapeutic interventions and mitigation strategies. These approaches primarily focus on counteracting the oxidative stress and inflammatory responses associated with TEGDMA exposure.
Antioxidant Interventions (e.g., Rutin, N-Acetyl Cysteine)
Antioxidants have shown considerable promise in mitigating the cytotoxic effects of TEGDMA. The underlying mechanism of TEGDMA-induced cell damage is often linked to the generation of reactive oxygen species (ROS), which can lead to oxidative stress, cellular damage, and apoptosis.
Rutin , a natural flavonol glycoside, has been investigated for its protective effects against TEGDMA toxicity. mdpi.comresearchgate.net Research has demonstrated that rutin can substantially reduce TEGDMA-induced cytotoxicity, apoptosis, and genotoxicity in macrophages. mdpi.comresearchgate.net It achieves this by inhibiting the activity of caspases-3, -8, and -9, key enzymes in the apoptotic pathway, and by downregulating the generation of ROS. mdpi.com The antioxidant activity of rutin is mediated through the upregulation of antioxidant enzyme activity and the expression of heme oxygenase-1 (HO-1) via the Nrf-2/AMPK pathway. mdpi.com
Protective Effects of Rutin against TEGDMA-Induced Toxicity in Macrophages
| Parameter | Effect of TEGDMA | Effect of Rutin Pre-treatment | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | Increased | Substantially Reduced mdpi.comresearchgate.net | Inhibition of caspase-3, -8, and -9 activity; Downregulation of ROS generation; Upregulation of antioxidant enzyme activity and HO-1 expression via Nrf-2/AMPK pathway. mdpi.com |
| Apoptosis | Increased | Substantially Reduced mdpi.comresearchgate.net | |
| Genotoxicity | Increased | Substantially Reduced mdpi.comresearchgate.net | |
| Reactive Oxygen Species (ROS) Generation | Increased | Decreased mdpi.com |
N-Acetyl Cysteine (NAC) , a precursor to the antioxidant glutathione (B108866), has also been extensively studied as a protective agent against TEGDMA-induced damage. Studies have shown that NAC can reduce the genotoxicity of TEGDMA by mitigating the formation of micronuclei in cells. Furthermore, NAC has been found to counteract the cytotoxic effects of TEGDMA. Research indicates that NAC can directly react with TEGDMA, forming NAC-TEGDMA adducts, thereby reducing the concentration of the toxic monomer available to interact with cells.
Mitigation of TEGDMA-Induced Toxicity by N-Acetyl Cysteine (NAC)
| Parameter | Effect of TEGDMA | Effect of NAC Co-treatment | Mechanism of Action |
|---|---|---|---|
| Genotoxicity (Micronuclei Formation) | Increased | Reduced | Scavenging of reactive oxygen species (ROS). |
| Cytotoxicity | Increased | Significantly Decreased | Direct detoxification through the formation of NAC-TEGDMA adducts, reducing extracellular monomer concentration. |
| Extracellular TEGDMA Concentration | High | Significantly Decreased |
Other Protective Agents
Besides traditional antioxidants, other agents have been explored for their potential to counteract TEGDMA toxicity.
Methylene Blue , a redox-active compound, has been shown to protect against TEGDMA-induced mitochondrial damage. nih.govnih.gov TEGDMA can inhibit mitochondrial complex I, leading to impaired cellular respiration and increased ROS production. nih.govnih.gov Methylene blue can partially restore mitochondrial oxidation and rescue the mitochondrial membrane potential in the presence of TEGDMA, thereby mitigating its bioenergetic impairment. nih.govnih.gov
Non-thermal plasma (NTP) has also emerged as a potential protective strategy. Studies have shown that NTP treatment can alleviate the adverse effects of TEGDMA by reducing cytotoxicity and inflammatory reactions in cells exposed to the monomer. nih.gov NTP has been found to protect cells from TEGDMA-mediated cell death and block apoptotic pathways. nih.gov
Future Research Directions and Clinical Translation
The ongoing concerns regarding the biocompatibility of TEGDMA continue to drive research into safer and more effective biomaterials. Future efforts are focused on two main areas: the development of alternative monomers and comprehensive long-term in vivo studies.
Development of Alternative Monomers with Reduced Biological Impact
A significant area of research is the development of alternative monomers to replace TEGDMA, aiming to reduce polymerization shrinkage, enhance mechanical properties, and improve biocompatibility. Several classes of novel monomers are being investigated:
High Molecular Weight Monomers: Substituting low-molecular-weight diluents like TEGDMA with larger monomers can reduce polymerization shrinkage and potentially lower the elution of unreacted components. nih.govpocketdentistry.com
Hydrolytically Stable Monomers: Monomers with ether-based structures, such as triethylene glycol divinylbenzyl ether (TEG-DVBE), have been developed to be more resistant to degradation in the aqueous oral environment compared to the ester-containing TEGDMA. pocketdentistry.com
Urethane-Dimethacrylates (UDMAs): These monomers offer lower viscosity than Bis-GMA and can be used in TEGDMA-free formulations. mdpi.com Experimental composites based on UDMA and novel diurethane dimethacrylates have shown reduced polymerization stress and water sorption compared to traditional Bis-GMA/TEGDMA systems. mdpi.com
A comparative study of various alternative monomers to Bis-GMA and TEGDMA demonstrated that it is possible to achieve similar or even better mechanical properties and lower water sorption and solubility with new formulations. nih.govpocketdentistry.com
Long-Term In Vivo Biocompatibility and Clinical Performance Studies
While in vitro studies provide valuable insights into the biological effects of TEGDMA, long-term in vivo studies are crucial for assessing the clinical performance and biocompatibility of TEGDMA-containing materials. The biological evaluation of biomaterials for orthopedic and dental applications involves a range of tests to assess cytocompatibility, genotoxicity, and implantation effects. nih.gov
Future research should focus on long-term in vivo studies that specifically aim to correlate the elution of TEGDMA from biomaterials with local and systemic biological responses. This will provide a more comprehensive understanding of the clinical risks associated with TEGDMA and guide the development of safer and more durable biomaterials.
Personalized Medicine Approaches for TEGDMA Sensitivity
The paradigm of personalized medicine, which tailors medical treatment to the individual characteristics of each patient, is beginning to offer new perspectives on managing hypersensitivity to chemical compounds like this compound (TEGDMA). This approach moves beyond the traditional "one-size-fits-all" model of diagnosis and treatment, aiming instead to integrate data from an individual's genetic profile and unique molecular biomarkers. For TEGDMA sensitivity, which manifests primarily as a Type IV delayed hypersensitivity reaction (allergic contact dermatitis), personalized strategies are focused on identifying susceptible individuals, accurately diagnosing sensitivity through molecular markers, and developing targeted therapeutic interventions.
Genetic Predispositions
While no specific gene has been definitively linked exclusively to TEGDMA sensitivity, research into the genetic basis of allergic diseases and contact dermatitis provides a strong foundation for future investigations. The development of allergic sensitization is understood to be a complex interplay between environmental exposures and genetic predisposition.
Genome-wide association studies (GWAS) have identified several gene polymorphisms associated with a general propensity for allergic sensitization. A large-scale analysis of Japanese and Caucasian populations discovered gene regions linked to polysensitization, the condition of being allergic to multiple allergens. jst.go.jp Key findings from this and related research point to several classes of genes that could influence an individual's risk of developing TEGDMA sensitivity:
Immune Regulation and T-cell Function: Allergic contact dermatitis is a T-cell-mediated response. Genetic variations in genes that control T-cell function are therefore of high interest. For example, polymorphisms in the LRRC32 gene, which may interfere with regulatory T-cell function, and the CD28 gene, involved in T-cell activation, have been associated with polysensitization. jst.go.jp Similarly, genes crucial for T-helper cell differentiation, such as GATA3, have been linked to allergic rhinitis and other allergic conditions. nih.govnih.gov
Epithelial Barrier Function: The integrity of the skin and mucosal barriers is critical in preventing allergens from penetrating the body and initiating an immune response. Genes involved in maintaining this barrier, if compromised, could increase susceptibility.
Innate Immunity and Allergen Recognition: Genes involved in the initial detection of foreign substances, such as those for Toll-like receptors (TLRs) and the human leukocyte antigen (HLA) system, are known to play a role in various allergic diseases and could be relevant for TEGDMA sensitivity. nih.gov
Clinically, a history of atopic conditions like eczema or respiratory allergies has been associated with an increased likelihood of sensitization to acrylates, suggesting a shared underlying genetic susceptibility. contactderm.org Future research in this area will likely focus on identifying specific single nucleotide polymorphisms (SNPs) that correlate directly with TEGDMA-induced contact dermatitis, which could enable genetic screening to identify high-risk individuals, such as dental professionals, before prolonged occupational exposure.
Diagnostic Biomarkers
A cornerstone of personalized medicine is the use of biomarkers—measurable indicators of a biological state—for diagnosis and risk assessment. For TEGDMA sensitivity, research is shifting from reliance on clinical observation and patch testing towards more precise molecular diagnostics. Key areas of biomarker discovery include proteomics, cytokine profiling, and metabolomics. nih.gov
Proteomic Markers Proteomics, the large-scale study of proteins, offers a powerful tool for identifying molecular fingerprints of TEGDMA exposure and toxicity. A quantitative proteomic analysis of human monocytes exposed to TEGDMA revealed significant, dose-dependent changes in the expression of numerous proteins even at low, non-toxic concentrations. nih.govnih.gov These changes provide insight into the cellular mechanisms of TEGDMA toxicity and highlight potential diagnostic biomarkers. nih.gov
Key protein expression changes observed after TEGDMA exposure include:
Upregulation of Stress-Response Proteins: Proteins associated with managing oxidative stress and providing cytoprotective functions are increased.
Downregulation of Proteins at Higher Doses: At cytotoxic concentrations, proteins involved in vital cellular functions show diminished expression, indicating significant cellular damage. This includes proteins related to DNA integrity, mitochondrial function, and cell cycle regulation. nih.gov
| Protein Category | Effect of TEGDMA Exposure | Potential Biomarker Implication |
|---|---|---|
| Oxidative Stress Response | Upregulation of cytoprotective proteins | Indicates cellular stress and early toxic response |
| DNA Damage Response | Profile associated with DNA damage at high doses | Marker of significant cytotoxicity |
| Mitochondrial Function | Profile associated with mitochondrial dysfunction at high doses | Indicates impairment of cellular energy production |
| Cell Cycle Regulation | Profile associated with cell cycle inhibition at high doses | Marker of anti-proliferative effects |
| Immune Function | Altered expression of immune-related genes/proteins | Indicates initiation of an inflammatory response |
Cytokine and Inflammatory Markers The inflammatory response is central to allergic contact dermatitis. Exposure to TEGDMA has been shown to trigger the release of a variety of pro-inflammatory cytokines from immune cells. These signaling molecules could serve as sensitive biomarkers to quantify an individual's inflammatory reaction to the compound. Analyzing a panel of cytokines in blood or saliva could offer a diagnostic tool for sensitivity.
| Cytokine/Chemokine | Observed Effect of TEGDMA Exposure | Role in Inflammation |
|---|---|---|
| Interleukin-1β (IL-1β) | Increased production | Potent pro-inflammatory cytokine |
| Interleukin-6 (IL-6) | Increased production | Mediates acute phase response |
| Interleukin-8 (IL-8) | Significantly increased production | Chemoattractant for neutrophils |
| Tumor Necrosis Factor-α (TNF-α) | Increased production at some concentrations | Central regulator of inflammation |
Metabolomic Signature Metabolomics involves the study of small molecules, or metabolites, within cells and biological fluids. When the body is exposed to TEGDMA, it is metabolized into various by-products, such as triethylene glycol (TEG), methacrylic acid (MA), and 2,3-epoxymethacrylic acid (2,3-EMA). researchgate.net The presence and concentration of these specific metabolites could serve as a direct biomarker of exposure. Furthermore, an individual's unique metabolic profile, or "metabolomic signature," could reveal how efficiently they process and detoxify TEGDMA, potentially identifying those with a slower metabolism who may be at higher risk for adverse effects. researchgate.netmdpi.com
Tailored Treatment Strategies and Future Outlook
Currently, the management of TEGDMA sensitivity is limited to allergen avoidance and the use of non-specific anti-inflammatory treatments like topical corticosteroids. A personalized medicine approach promises more targeted and effective therapies for the future.
The identification of specific biomarkers is the first step toward developing these tailored strategies. For example:
Biomarker-Guided Immunomodulation: If a patient's diagnostic profile reveals a significant overproduction of a specific cytokine, such as IL-6 or TNF-α, future treatments could involve monoclonal antibodies that specifically neutralize that cytokine. This strategy is already employed in other inflammatory and allergic conditions like atopic dermatitis. nih.gov
Risk Stratification: Genetic screening could identify dental students or technicians with a high predisposition to methacrylate allergy before they begin their careers, allowing for the implementation of enhanced protective measures or guidance toward alternative specialties.
Personalized Material Selection: In dentistry, a patient identified as highly sensitive to TEGDMA through biomarker analysis could be treated with alternative restorative materials that lack this monomer, preventing the development of allergic contact stomatitis. nih.govlu.se
The field of personalized medicine for TEGDMA sensitivity is still in its early stages. However, ongoing research in genomics, proteomics, and metabolomics is rapidly advancing our understanding of the molecular basis of this condition. These "-omics" technologies are paving the way for a future where the diagnosis and treatment of TEGDMA sensitivity are tailored to the unique biological profile of each individual, leading to safer and more effective outcomes.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing high-purity TEGDMA for research use?
- Methodological Answer : High-purity TEGDMA (≥99%) is synthesized via methacrylic acid esterification with triethylene glycol, followed by stabilization with 100±10 ppm MEHQ. Characterization involves gas chromatography (GC) for purity assessment, acid-base titration for acid content (<0.02%), and HPLC for stabilizer quantification. Physical properties such as viscosity (low, ~20 cP) and refractive index (~1.463) are critical for quality control .
Q. How is TEGDMA utilized as a crosslinking agent in polymer science, and what are its key physicochemical contributions?
- Methodological Answer : TEGDMA’s bifunctional methacrylate groups enable covalent crosslinking in photopolymerizable resins (e.g., dental composites, 3D printing resins). Its low viscosity (~20 cP) enhances monomer mobility, improving resin flow before curing. In bis-GMA/TEGDMA systems, TEGDMA reduces polymerization shrinkage by diluting the resin matrix while maintaining mechanical strength post-curing .
Q. What experimental approaches are recommended for assessing the cytotoxicity of TEGDMA in mammalian cell cultures?
- Methodological Answer : Cytotoxicity is evaluated using ISO 10993-5 compliant assays:
- Cell viability : MTT assay on human gingival fibroblasts or dental pulp cells, with IC₅₀ values typically <3 mM .
- Genotoxicity : Comet assay or micronucleus test to detect DNA damage .
- Oxidative stress : Quantify reactive oxygen species (ROS) via DCFH-DA fluorescence and glutathione depletion assays .
Advanced Research Questions
Q. What molecular mechanisms underlie TEGDMA-induced oxidative stress, and how can transcriptomic analysis elucidate these pathways?
- Methodological Answer : TEGDMA disrupts mitochondrial function, increasing ROS production and depleting intracellular glutathione. Transcriptomic profiling (e.g., RNA-seq) identifies upregulated genes in the Nrf2 pathway (e.g., HMOX1, NQO1) and downregulated antioxidant enzymes. Pathway analysis (e.g., KEGG, GO) reveals activation of apoptosis (e.g., BAX, CASP3) and DNA repair pathways (e.g., XRCC1) .
Q. How can researchers optimize TEGDMA-based resin formulations to enhance curing depth in light-activated composites?
- Methodological Answer : Curing depth is maximized by minimizing refractive index (RI) mismatch between filler (e.g., Ba-glass, RI=1.53) and resin (bis-GMA/TEGDMA, RI=1.47–1.54). Adjust TEGDMA content to balance RI and viscosity. Post-cure heat treatment (120°C for 4h) improves conversion rates, measured via FTIR or Raman spectroscopy .
Q. What bioinformatics and experimental methodologies validate the anti-metastatic potential of TEGDMA derivatives?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate TEGDMA binding to MMP-2/9 catalytic domains (S1' pocket) using GROMACS/AMBER. Validate with MMP inhibition assays (zymography) .
- In vitro assays : Conduct migration (scratch assay) and invasion (Matrigel) tests on cancer cells. Confirm EMT reversal via Western blot (E-cadherin↑, vimentin↓) .
- Transcriptomics : RNA-seq identifies downregulated VEGFA and MMP9, corroborated by qPCR and ELISA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
